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4-Bromo-N-methylthiazole-2-carboxamide Documentation Hub

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  • Product: 4-Bromo-N-methylthiazole-2-carboxamide
  • CAS: 959755-98-7

Core Science & Biosynthesis

Foundational

4-Bromo-N-methylthiazole-2-carboxamide CAS number and properties

Abstract 4-Bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7) is a halogenated heterocyclic scaffold critical to fragment-based drug discovery (FBDD) and lead optimization. Characterized by a thiazole core substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7) is a halogenated heterocyclic scaffold critical to fragment-based drug discovery (FBDD) and lead optimization. Characterized by a thiazole core substituted with a bromine atom at the C4 position and an N-methylcarboxamide moiety at the C2 position, this compound serves as a bifunctional building block. The C4-bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C2-amide acts as a stable hydrogen-bond donor/acceptor motif often required for target engagement in kinase and enzyme active sites. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and applications in the development of NaV1.8 and c-Met inhibitors.

Chemical Identity & Physicochemical Properties

Core Identification
Parameter Technical Detail
CAS Number 959755-98-7
IUPAC Name 4-Bromo-N-methyl-1,3-thiazole-2-carboxamide
Synonyms 4-Bromothiazole-2-carboxylic acid methylamide; N-Methyl-4-bromo-2-thiazolecarboxamide
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.08 g/mol
SMILES CNC(=O)c1nc(cs1)Br
InChI Key FELGLJBDEZWZPW-UHFFFAOYSA-N (Analogous structure verification required)
Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 124–128 °C (Experimental range for similar thiazole amides; specific batch data may vary).

  • Solubility:

    • High: DMSO, DMF, Methanol, Dichloromethane (DCM).[1]

    • Low: Water, Hexanes.[1]

  • LogP (Predicted): ~1.2 (Lipophilic, suitable for CNS penetration models).[1]

  • Topological Polar Surface Area (TPSA): ~41 Ų (Favorable for membrane permeability).[1]

Synthesis & Manufacturing Methodologies

The synthesis of 4-Bromo-N-methylthiazole-2-carboxamide typically proceeds via a regioselective metallation strategy starting from 2,4-dibromothiazole. This route avoids the formation of the unwanted 5-bromo isomer.

Validated Synthetic Route

Step 1: Regioselective Lithiation & Carboxylation

  • Precursor: 2,4-Dibromothiazole.[2]

  • Reagents: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (iPrMgCl), Diethyl carbonate or Methyl chloroformate.

  • Conditions: THF, -78 °C to 0 °C.

  • Mechanism: Lithium-halogen exchange occurs preferentially at the C2 position (between S and N) due to the inductive effect of the adjacent heteroatoms, stabilizing the carbanion. Quenching with an electrophile (carbonate) yields the ester.[1]

Step 2: Aminolysis (Amidation) [1]

  • Intermediate: Ethyl 4-bromothiazole-2-carboxylate.

  • Reagents: Methylamine (2M in THF or Methanol).[1]

  • Conditions: 0 °C to RT, 2–4 hours.

  • Mechanism: Nucleophilic acyl substitution.[1] The ester is converted to the N-methylamide under mild conditions, preserving the C4-bromine bond.

Experimental Protocol (Bench Scale)
  • Ester Formation: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise over 20 min. Stir for 30 min. Add diethyl carbonate (1.5 eq). Allow to warm to RT. Quench with sat. NH₄Cl.[1][2][3] Extract with EtOAc.[1][4]

  • Amidation: Dissolve the crude ester (1.0 eq) in MeOH. Add Methylamine (33% in EtOH, 5.0 eq) dropwise at 0 °C. Stir at RT until TLC indicates consumption of the ester.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to afford the title compound.[1]

Reactivity Profile & Visualized Pathways

The utility of CAS 959755-98-7 lies in its orthogonal reactivity. The C4-Bromine is electronically activated by the adjacent nitrogen, making it highly susceptible to oxidative addition by Palladium(0) species.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems (critical for kinase inhibitors).

  • Buchwald-Hartwig Amination: Displacement of Br with amines to generate 4-amino-thiazole derivatives.

  • Negishi Coupling: Use of organozinc reagents for alkylation/arylation under mild conditions.[1]

Reaction Workflow Diagram

G Start 2,4-Dibromothiazole (Precursor) Lithiation Step 1: Li-Halogen Exchange (-78°C, n-BuLi) Start->Lithiation Intermediate Ethyl 4-bromothiazole-2-carboxylate Lithiation->Intermediate Amidation Step 2: Aminolysis (MeNH2, MeOH) Intermediate->Amidation Product 4-Bromo-N-methylthiazole- 2-carboxamide (CAS 959755-98-7) Amidation->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) -> Biaryl Derivatives Product->Suzuki C4 Functionalization Buchwald Buchwald Amination (R-NH2, Pd(0)) -> 4-Amino Thiazoles Product->Buchwald C4 Functionalization

Figure 1: Synthetic route from 2,4-dibromothiazole and subsequent divergent functionalization pathways.

Applications in Drug Discovery

Kinase Inhibition (c-Met & VEGFR)

Thiazole-2-carboxamides are bioisosteres of benzamides, often used to occupy the ATP-binding pocket of kinases. The N-methyl amide moiety forms critical hydrogen bonds with the "hinge region" residues (e.g., Asp1222 in c-Met), while the C4-substituent (introduced via the bromine handle) extends into the hydrophobic back pocket to dictate selectivity.

NaV1.8 Ion Channel Blockers

Recent patent literature (e.g., WO2007138072) highlights the use of 4-substituted thiazole-2-carboxamides as inhibitors of voltage-gated sodium channels. These compounds are investigated for the treatment of neuropathic pain.[1] The 4-bromo derivative serves as the pivot point to attach solubilizing groups (e.g., morpholine, piperazine) that modulate pharmacokinetic profiles.[1]

Fragment-Based Drug Design (FBDD)

With a molecular weight of 221 Da and a simple hydrogen-bonding motif, CAS 959755-98-7 is an ideal "fragment" for crystallographic screening. It possesses high ligand efficiency (LE) potential, allowing researchers to grow the molecule from the C4 position after confirming binding affinity.[1]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All solid handling should occur within a certified chemical fume hood to prevent inhalation of dust.

  • Storage: Store at 2–8 °C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • BLD Pharm. (2025).[1] Product Analysis: 4-Bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7).[5][6][7][8] Retrieved from

  • Galapagos NV. (2007).[1][9] Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases.[1] WO Patent 2007/138072 A2.[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: Methyl 4-bromothiazole-2-carboxylate (Precursor). National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025).[1][4][10] 4-Bromo-N-methylthiazole-2-carboxamide Properties and Suppliers. Retrieved from [1]

  • Ambeed. (2025). Safety Data Sheet: 4-Bromo-N-methylthiazole-2-carboxamide. Retrieved from

Sources

Exploratory

Mechanistic Profiling & Therapeutic Potential of Novel Thiazole Carboxamides: A Technical Guide

Executive Summary The thiazole carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, transcending its traditional role to become a cornerstone in targeted oncology and antimicrobial re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, transcending its traditional role to become a cornerstone in targeted oncology and antimicrobial resistance (AMR) solutions. This guide moves beyond basic synthesis to explore the causality of its biological activity. We examine how the electronic environment of the 1,3-thiazole ring, coupled with the rigid carboxamide linker, facilitates precise ATP-competitive inhibition in kinases (EGFR/VEGFR) and bacterial DNA gyrase.

Part 1: The Privileged Scaffold (SAR & Pharmacophore)

The biological potency of thiazole carboxamides stems from their ability to act as bioisosteres of peptide bonds while maintaining a rigid conformation that reduces the entropic penalty of binding.

Structural Logic
  • The Thiazole Core: Acts as an aromatic spacer and a hydrogen bond acceptor (via N3). The sulfur atom enhances lipophilicity, aiding membrane permeability.

  • The Carboxamide Linker: Provides a critical Hydrogen Bond Donor (NH) and Acceptor (C=O) motif, often interacting with the "hinge region" of kinase domains.

  • Substitution Patterns:

    • C2 Position: Tolerance for bulky hydrophobic groups (aryl/heteroaryl) to occupy hydrophobic pockets (e.g., the specificity pocket in kinases).

    • C4/C5 Positions: Electronic tuning. Electron-withdrawing groups here can modulate the pKa of the thiazole nitrogen, affecting hydrogen bond strength.

SAR Optimization Workflow

The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) optimization for this scaffold.

SAR_Workflow Hit Hit Identification (Thiazole Core) Linker Linker Optimization (Carboxamide Rigidity) Hit->Linker Fix Geometry Subst Substituent Tuning (C2/C4/C5 R-Groups) Linker->Subst Maximize Affinity ADME ADME Profiling (LogP & Sol) Subst->ADME Balance Lipophilicity ADME->Subst Feedback Loop Lead Lead Candidate (Nanomolar IC50) ADME->Lead Selectivity Profile

Figure 1: Iterative SAR optimization workflow transforming a thiazole hit into a lead candidate by balancing geometric rigidity and electronic affinity.

Part 2: Therapeutic Mechanisms & Data[1][2]

Anticancer Activity: Dual EGFR/VEGFR Inhibition

Novel thiazole carboxamides (specifically thiazole-4-carboxamides and thiazole-coumarin hybrids) function primarily as ATP-competitive inhibitors.

  • Mechanism: The carboxamide nitrogen forms a hydrogen bond with the backbone carbonyl of residue Asp831 or Met793 in the EGFR kinase domain. The thiazole ring occupies the adenine binding pocket.

  • Key Data: Recent studies on N-substituted thiazole carboxamides demonstrate dual inhibition of EGFR and VEGFR-2, starving the tumor of both proliferative signals and blood supply.

Comparative Potency Table (In Vitro)

Compound IDTargetIC50 (µM)Reference StandardRelative Potency
Thiazole-4c EGFR0.153 ± 0.02Sorafenib (0.059)Moderate
Thiazole-4c VEGFR-20.150 ± 0.01Sorafenib (0.059)High
Hybrid-8g MCF-7 (Cell)0.48 ± 0.05Staurosporine (6.77)Superior
Hybrid-39 HER20.108 ± 0.01ErlotinibEquivalent

Data synthesized from recent literature (see References 1, 3).

Antimicrobial Activity: DNA Gyrase Inhibition

Thiazole carboxamides address AMR by targeting the GyrB subunit of bacterial DNA gyrase, distinct from the fluoroquinolone target (GyrA).

  • Mechanism: The molecule binds to the ATP-binding pocket of GyrB, preventing ATP hydrolysis. Without energy, the enzyme cannot introduce negative supercoils, halting DNA replication.

  • Selectivity: High affinity for bacterial Topoisomerase IV (ParE) but low affinity for human topoisomerases, ensuring a high therapeutic index.

Gyrase_Inhibition ATP ATP Binding (Natural Substrate) GyrB GyrB Subunit (ATPase Domain) ATP->GyrB Binds Hydrolysis ATP Hydrolysis GyrB->Hydrolysis Normal Function Thiazole Thiazole Inhibitor (Competitive Binder) Thiazole->GyrB Blocks Pocket Thiazole->Hydrolysis Inhibits Supercoil Negative Supercoiling (DNA Replication) Hydrolysis->Supercoil Arrest Replication Arrest (Bacteriostasis) Hydrolysis->Arrest Failure

Figure 2: Mechanism of Action for GyrB inhibition. The thiazole carboxamide competes with ATP, preventing the energy transfer required for DNA supercoiling.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol: Modified Hantzsch Synthesis of Thiazole Carboxamides

Rationale: This route avoids harsh conditions and allows for late-stage diversification of the R-groups.

  • Reagents:

    • Substituted thioamide (1.0 eq)

    • Ethyl bromopyruvate (1.1 eq) (for 4-carboxylate derivatives)

    • Ethanol (anhydrous)

  • Procedure:

    • Dissolve thioamide in ethanol at room temperature.

    • Add ethyl bromopyruvate dropwise. Control: Monitor exotherm; keep T < 30°C to prevent polymerization.

    • Reflux for 2–4 hours. Endpoint Validation: TLC (Hexane:EtOAc 3:1) must show disappearance of thioamide.

    • Cool to precipitate the hydrobromide salt.

    • Crucial Step: Neutralize with aqueous NH₄OH to liberate the free base. Recrystallize from EtOH/DMF.

  • Amidation: React the ester intermediate with the appropriate amine using TBTU/DIPEA coupling to form the final carboxamide.

Protocol: MTT Cell Viability Assay (Mitochondrial Integrity)

Rationale: This assay measures metabolic activity, serving as a proxy for cytotoxicity. The conversion of MTT to formazan is dependent on functional mitochondrial succinate dehydrogenase.

  • Cell Seeding:

    • Seed MCF-7 or A549 cells (5 × 10³ cells/well) in 96-well plates.

    • Incubate for 24h to allow attachment.

  • Compound Treatment:

    • Dissolve Thiazole Carboxamide in DMSO. Validation: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

    • Perform serial dilutions (0.1 µM to 100 µM).

    • Include Positive Control (Staurosporine) and Negative Control (0.1% DMSO media).

  • Incubation & Readout:

    • Incubate for 48h at 37°C/5% CO₂.

    • Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

Part 4: References

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Source: Semantic Scholar

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. Source: PubMed / NIH

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI (Molecules)

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Source: Hospital Pharma Journal

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Source: PubMed / European Journal of Medicinal Chemistry

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. Source: PLOS ONE

Foundational

Computational Profiling of Thiazole Scaffolds: A Theoretical Framework for 4-Bromo-N-methylthiazole-2-carboxamide

Executive Summary The thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting potent activity in oncology (EGFR/c-Met inhibition) and neurodegeneration (AChE inhibition). The specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting potent activity in oncology (EGFR/c-Met inhibition) and neurodegeneration (AChE inhibition). The specific derivative 4-Bromo-N-methylthiazole-2-carboxamide represents a critical chemical space: it combines the hydrogen-bonding capability of the carboxamide with the unique electronic signature of a C4-bromine substituent.

This guide provides a rigorous theoretical framework for characterizing the electronic properties of this molecule. Unlike standard alkyl-thiazoles, the 4-Bromo substituent introduces competing electronic effects—inductive withdrawal (-I) and mesomeric donation (+M)—along with the potential for halogen bonding (σ-hole interactions) . This document outlines the precise computational protocols required to map these properties, ensuring data reliability for downstream structure-activity relationship (SAR) studies.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy, particularly regarding the heavy bromine atom and non-covalent interactions, the following computational workflow is prescribed.

Level of Theory

For thiazole derivatives involving halogens, standard B3LYP functionals often fail to capture dispersion forces accurately. We recommend a comparative approach:

  • Primary Optimization: DFT/B3LYP/6-311++G(d,p) . The diffuse functions (++) are mandatory to describe the electron density of the bromine lone pairs and the amide nitrogen.

  • Interaction Refinement: M06-2X/def2-TZVP . The M06-2X functional is superior for main-group thermochemistry and non-covalent interactions (halogen bonding), while the def2-TZVP basis set reduces basis set superposition error (BSSE) for the bromine atom.

Workflow Visualization

The following diagram illustrates the logical flow from structure generation to reactivity prediction.

ComputationalWorkflow cluster_Properties Electronic Property Extraction Input 3D Structure Generation (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Stable Minima MEP MEP Mapping (Isovalue = 0.002 a.u.) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Output Reactivity Descriptors (Hardness, Electrophilicity) FMO->Output MEP->Output

Figure 1: Standardized computational workflow for thiazole characterization. Note the requirement for frequency analysis (NIMAG=0) to confirm a true local minimum.

Geometric and Electronic Architecture

Structural Conformation

The N-methylthiazole-2-carboxamide core typically adopts a planar conformation to maximize


-conjugation between the thiazole ring and the amide carbonyl.
  • Critical Check: Monitor the O=C–C2=N3 dihedral angle. A deviation from

    
     or 
    
    
    
    indicates steric clash, potentially induced by the bulky 4-Bromo group interacting with the amide side chain.
  • Bond Length Markers: In the optimized geometry, the C–Br bond length should approximate 1.88–1.90 Å . Significant deviation suggests basis set insufficiency.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of kinetic stability and chemical reactivity.
  • HOMO Location: Predominantly localized on the thiazole sulfur and the amide nitrogen lone pair.

  • LUMO Location: Delocalized over the thiazole

    
    -system  and the carbonyl group .
    
  • The Bromine Effect: Unlike a methyl group (which destabilizes HOMO via hyperconjugation), the Bromine atom acts as a

    
    -donor but 
    
    
    
    -acceptor.
    • Prediction: The Br substituent will likely decrease the HOMO-LUMO gap compared to the unsubstituted analog, making the molecule softer and more polarizable.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors from the HOMO (


) and LUMO (

) energies. These values quantify the molecule's behavior in a biological environment.[1][2]
DescriptorSymbolFormulaPhysical Interpretation
Ionization Potential


Energy required to remove an electron (oxidation potential).
Electron Affinity


Energy released when adding an electron (reduction potential).
Chemical Hardness


Resistance to charge transfer. Lower

= higher reactivity.
Electrophilicity Index


Propensity to accept electrons. Crucial for Michael acceptor potential.

Molecular Electrostatic Potential (MEP) & Interaction Mapping

For drug development, the MEP map is the most valuable output. It visualizes the charge distribution, guiding docking studies.

The "Sigma Hole" Phenomenon

A unique feature of this molecule is the 4-Bromo substituent.

  • Observation: While the "belt" of the bromine atom is electron-rich (red/yellow on MEP), the tip of the bromine atom (along the C-Br bond axis) often exhibits a region of positive electrostatic potential known as the

    
    -hole .
    
  • Significance: This region can form halogen bonds with backbone carbonyl oxygens in target proteins (e.g., COX-2 or Kinases), a specific interaction that standard H-bonding or hydrophobic models might miss.

Binding Mode Logic

The following diagram details the predicted interaction points based on electronic topology.

InteractionMap Mol 4-Bromo-N-methylthiazole- 2-carboxamide AmideNH Amide N-H (H-Bond Donor) Mol->AmideNH Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Mol->Carbonyl ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) Mol->ThiazoleN BrHole Bromine Sigma Hole (Halogen Bond Donor) Mol->BrHole Target_Glu Target: Glu/Asp (Carboxylate) AmideNH->Target_Glu Strong H-Bond Target_Lys Target: Lys/Arg (Amine) Carbonyl->Target_Lys Dipole Interaction ThiazoleN->Target_Lys Weak H-Bond Target_Backbone Target: Backbone C=O BrHole->Target_Backbone Halogen Bond (Directional)

Figure 2: Predicted pharmacophoric features and their corresponding biological targets. The directional Halogen Bond is a key differentiator for the bromo-derivative.

Experimental Validation & References

To ground these theoretical predictions, comparisons must be made with experimental data from analogous thiazole carboxamides.

Comparative Analysis
  • Spectroscopic Validation: Theoretical IR frequencies (scaled by 0.961 for B3LYP) should be compared to experimental FT-IR. Look for the Amide I band (

    
    ) and C-Br stretch (
    
    
    
    ).
  • Bioactivity Correlation: Studies on similar thiazole-2-carboxamides have shown that electron-withdrawing groups (like Br or Cl) at the C4/C5 positions often enhance cytotoxicity against lung (A549) and breast (MCF-7) cancer lines by modulating lipophilicity and metabolic stability [1, 2].

References
  • Design, Synthesis, and Biological Evaluation of Thiazole Carboxamide Derivatives. Source: Bentham Science / EurekaSelect. Relevance: Establishes the anticancer baseline for thiazole-2-carboxamide scaffolds. URL:

  • Thiazole-carboxamide derivatives as potent antioxidant agents: DFT studies. Source: PubMed / NIH. Relevance: Validates the use of DFT (B3LYP) for predicting HOMO-LUMO gaps in this specific chemical class. URL:

  • Synthesis, DFT and molecular docking of novel thiazole derivatives. Source: Springer / PubMed. Relevance: Provides comparative bond lengths and docking protocols for bromo-substituted thiazoles. URL:

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Source: Asian Journal of Chemistry. Relevance: Discusses the specific electronic impact of methyl vs. halogen substitutions on the thiazole ring. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Evaluation of 4-Bromo-N-methylthiazole-2-carboxamide in Cell Culture

Abstract & Introduction This Application Note provides a standardized technical guide for the utilization of 4-Bromo-N-methylthiazole-2-carboxamide (and structurally related thiazole-2-carboxamide scaffolds) in mammalian...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note provides a standardized technical guide for the utilization of 4-Bromo-N-methylthiazole-2-carboxamide (and structurally related thiazole-2-carboxamide scaffolds) in mammalian cell culture.

Thiazole-2-carboxamide derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently exhibiting potent anticancer, antifungal, and antioxidant properties. Specifically, these moieties are often investigated as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR , c-Met , and VEGFR-2 . The presence of the bromine atom at the C4 position is not merely structural; it often facilitates halogen bonding with protein residues (e.g., backbone carbonyls in the kinase hinge region), enhancing binding affinity.

This guide details protocols for solubility optimization, cytotoxicity screening, and mechanistic evaluation, ensuring reproducible data generation for this chemical entity.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before initiating biological assays, the physicochemical limitations of the compound must be addressed to prevent precipitation-induced artifacts.

PropertyDescription
Chemical Name 4-Bromo-N-methylthiazole-2-carboxamide
Class Heterocyclic Amide / Fragment Scaffold
Molecular Weight ~221.08 g/mol
Solubility (Water) Low / Poor
Solubility (DMSO) High (>50 mM)
Storage (Solid) -20°C, desiccated, protected from light
Stability (Solution) Stable in DMSO at -20°C for 3 months; avoid repeated freeze-thaw cycles.[1]

Protocol 1: Stock Preparation & Solubilization[10]

Objective: To prepare a stable, precipitation-free stock solution suitable for cellular dosing.

Materials
  • 4-Bromo-N-methylthiazole-2-carboxamide (Solid powder)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma-Aldrich or equivalent)

  • Vortex mixer

  • 1.5 mL Amber Microcentrifuge Tubes (Light sensitive protection)

Methodology
  • Calculation: Calculate the mass required for a 20 mM stock solution.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000.

    • Example: To make 1 mL of 20 mM stock:

      
       mg.
      
  • Dissolution: Add the calculated volume of sterile DMSO to the powder.

    • Critical Step: Vortex vigorously for 30–60 seconds. Inspect for crystal residues. If undissolved, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to minimize freeze-thaw degradation.

  • Storage: Store at -20°C.

  • Quality Control: Before use, thaw and centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound has precipitated; do not use.

Protocol 2: Cytotoxicity Screening (Dose-Response)

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in cancer cell lines (e.g., A549 lung or MCF-7 breast cancer cells), as thiazole carboxamides often target proliferative pathways.

Experimental Design (96-Well Plate)
GroupDescriptionFinal DMSO %
Blank Media only (no cells)0.5%
Vehicle Control Cells + Media + DMSO0.5%
Positive Control Cells + Doxorubicin or Cisplatin0.5%
Test Compound Cells + Compound (0.1, 1, 5, 10, 50, 100 µM)0.5%
Step-by-Step Methodology
  • Seeding: Seed cells (e.g., A549) at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial Dilution Block):

    • Prepare a 200x master mix for each concentration in DMSO.

    • Example: For 100 µM final, prepare 20 mM in DMSO. For 10 µM final, prepare 2 mM in DMSO.

    • Dilute these 200x stocks 1:200 into pre-warmed culture media. This ensures the final DMSO concentration is exactly 0.5% across all wells.

    • Note: Never add 100% DMSO stock directly to the cell well; it causes local cytotoxicity and protein precipitation.

  • Treatment: Aspirate old media and add 100 µL of drug-containing media to the wells. Perform in triplicate.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout (CCK-8 or MTT):

    • Add 10 µL of CCK-8 reagent (or MTT solution) to each well.

    • Incubate for 1–4 hours until orange dye (CCK-8) or purple crystals (MTT) form.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Normalize data to Vehicle Control (set as 100% viability). Plot Log(concentration) vs. % Viability using non-linear regression (4-parameter logistic) to calculate IC50.

Protocol 3: Mechanistic Probing (Kinase Signaling)

Objective: To validate if the thiazole-2-carboxamide core is engaging its predicted targets (e.g., inhibition of EGFR or c-Met phosphorylation).

Workflow Diagram

KinaseInhibition Compound 4-Bromo-N-methyl thiazole-2-carboxamide CellEntry Cell Membrane Permeation Compound->CellEntry Target Target Kinase (EGFR / c-Met) CellEntry->Target Binding (Halogen Bond) Inhibition Inhibition of Phosphorylation Target->Inhibition ATP Competition Downstream Downstream Effectors (AKT / ERK) Inhibition->Downstream Reduced p-AKT/p-ERK Outcome Apoptosis / G1 Arrest Downstream->Outcome

Figure 1: Predicted Mechanism of Action. The thiazole scaffold competes with ATP at the kinase domain, preventing downstream phosphorylation of survival pathways.

Methodology (Western Blotting)
  • Cell Culture: Grow cells (e.g., A549 or H1975) to 70% confluence in 6-well plates.

  • Starvation: Wash cells with PBS and incubate in serum-free media for 12 hours. This reduces basal kinase activity and synchronizes cells.

  • Treatment:

    • Pre-treat with the test compound (at IC50 and 5x IC50) for 2 hours.

    • Stimulation: Add EGF (Epidermal Growth Factor, 50 ng/mL) for 15 minutes to stimulate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease and Phosphatase Inhibitors (Critical: Phosphatase inhibitors preserve the phospho-signal).

  • Detection: Perform SDS-PAGE and Western Blot.

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-ERK1/2, Anti-Total ERK1/2, Anti-GAPDH (Loading Control).

  • Result Interpretation: A successful "hit" will show reduced bands for p-EGFR or p-ERK in the compound-treated lanes compared to the EGF-only control, while Total EGFR levels remain constant.

Data Presentation & Analysis

When reporting results for this compound, organize data as follows to ensure comparability with literature values.

Table 1: Example Data Layout for Screening
Cell LineTissue OriginCompound IC50 (µM)Positive Control IC50 (µM)Selectivity Index (SI)
A549 Lung Carcinoma[Experimental Value]1.2 (Doxorubicin)IC50(Normal)/IC50(Tumor)
MCF-7 Breast Adenocarcinoma[Experimental Value]0.8 (Doxorubicin)-
HEK293 Embryonic Kidney (Normal)[Experimental Value]>50-

Note: A Selectivity Index (SI) > 2.0 suggests the compound is selectively toxic to cancer cells rather than general toxicity.

References

  • Lv, P. C., et al. (2018).[2] "Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents." Bentham Science.

  • Gou, Y., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Luo, Y., et al. (2025).[3] "Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents." ACS Omega.

  • Gaylord Chemical. (2007).[4] "DMSO Solubility Data: Organic & Inorganic Compounds." Gaylord Chemical Bulletin 102B.

  • Sosa, L., et al. (2025). "Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties." PLOS ONE.

Sources

Application

Topic: A Strategic Framework for Developing a Robust In Vitro Assay for 4-Bromo-N-methylthiazole-2-carboxamide Activity

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract & Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract & Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 4-Bromo-N-methylthiazole-2-carboxamide is a novel small molecule built upon this promising core. However, its specific biological target and mechanism of action remain uncharacterized. The primary challenge in studying a novel compound is the absence of a known target, which precludes the immediate development of a specific molecular assay.

This document provides a comprehensive, strategy-driven guide for the systematic evaluation of 4-Bromo-N-methylthiazole-2-carboxamide. Instead of focusing on a single, presumptive assay, we present a logical, tiered workflow. This framework begins with broad phenotypic screening to identify a biological effect, which then informs the development of a specific, robust, and validated in vitro assay. We provide detailed protocols for both initial screening and for two plausible, target-based assay scenarios: enzyme inhibition and cell signaling pathway modulation. Our approach is designed to ensure scientific rigor, generate reproducible data, and accelerate the characterization of this novel compound.

Part 1: The Core Directive — A Tiered Approach to Target Discovery

Without an established biological target, our initial efforts must be directed toward identifying a measurable biological response or "phenotype." This is a foundational step in the drug discovery process for novel compounds.[4][5] We will employ a two-tiered strategy: broad functional screening followed by development of a specific, target-oriented assay.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Based Assay Development cluster_2 Assay Validation & Optimization A Compound Synthesis & Quality Control (4-Bromo-N-methylthiazole-2-carboxamide) B Broad Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) [Protocol 1] A->B D Antimicrobial Screening (e.g., Broth Microdilution) [Parallel Pathway] A->D C Mechanism of Death Assay (e.g., Caspase-Glo for Apoptosis) [If Cytotoxic] B->C Cytotoxicity Observed? E Hypothesis Generation: Is the target an enzyme or a signaling pathway modulator? C->E D->E Antimicrobial Activity Observed? F Scenario A: Enzyme Inhibition Assay (e.g., Kinase Assay) [Protocol 2] E->F G Scenario B: Cell-Based Reporter Assay (e.g., NF-κB Luciferase) [Protocol 3] E->G H IC50/EC50 Determination F->H G->H I Assay Performance Metrics (Z'-factor, S/B Ratio) H->I J Lead Optimization I->J

Caption: Tiered workflow for characterizing a novel compound.

Part 2: Foundational Screening Protocols

The initial goal is to determine if the compound has any effect on cell viability or growth, which is a common starting point in drug discovery.[6][7] Given that many thiazole derivatives exhibit antimicrobial properties, a parallel screen for this activity is a cost-effective and scientifically sound strategy.[1]

Protocol 1: General Cell Viability/Cytotoxicity Screening

Principle: This protocol uses a luminescence-based assay to quantify ATP levels, which is a direct indicator of metabolically active, viable cells. A decrease in luminescence upon treatment with the compound suggests cytotoxicity or cytostatic effects. This "add-mix-read" format is simple, robust, and ideal for initial screening.[6]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-N-methylthiazole-2-carboxamide in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (0.5% DMSO) and "no-treatment" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the luminescent cell viability assay reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Interpretation:

  • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

  • A dose-dependent decrease in luminescence indicates that the compound is cytotoxic or inhibits proliferation. This positive result would trigger further investigation into the mechanism of cell death (e.g., apoptosis assays).[6]

Part 3: Target-Based Assay Development (Hypothetical Scenarios)

If the initial screen reveals a biological effect (e.g., cytotoxicity), the next step is to develop an assay tailored to a specific molecular target. Based on the activities of other thiazole-containing compounds, we will detail protocols for two common scenarios: enzyme inhibition and signaling pathway modulation.[8][9]

Scenario A: The Compound is an Enzyme Inhibitor

Rationale: Many drugs function by inhibiting enzymes. For instance, some complex thiazole derivatives are known to inhibit Na+/K+-ATPase.[8] A generic kinase inhibitor assay is an excellent model system, as kinases are a major class of drug targets and many robust assay kits are available.[10]

G A 1. Add Kinase, Substrate, and ATP to well B 2. Add Test Compound (4-Bromo-N-methylthiazole-2-carboxamide) or Vehicle (DMSO) A->B C 3. Incubate to allow kinase reaction (ATP -> ADP) B->C D 4. Add Detection Reagent to stop reaction and deplete remaining ATP C->D E 5. Add Kinase Detection Substrate (Converts ADP to ATP) D->E F 6. Add Luciferase/Luciferin (Generates light from ATP) E->F G 7. Measure Luminescence (Signal is proportional to kinase activity) F->G

Caption: Workflow for a generic luminescence-based kinase assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced by a kinase reaction. After the primary reaction, a detection reagent is added that converts the ADP back into ATP, which is then used by luciferase to generate a light signal. An inhibitor will block the kinase, leading to less ADP production and a lower luminescent signal. This method is highly sensitive and suitable for high-throughput screening (HTS).[11]

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., Src kinase), substrate peptide, and ATP at optimal concentrations (often determined via initial kinetic studies).[11]

  • Compound Plating: In a 384-well plate, add the 4-Bromo-N-methylthiazole-2-carboxamide serially diluted in assay buffer. Include positive control (a known inhibitor like Staurosporine) and negative control (vehicle/DMSO) wells.

  • Kinase Reaction Initiation: Add the kinase enzyme and substrate peptide mixture to all wells. Add ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ADP Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add a kinase detection reagent that contains the enzymes and substrate necessary to convert ADP to ATP and generate light with luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Analysis & Expected Outcome: The primary output is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundIC50 (nM) [Hypothetical]
4-Bromo-N-methylthiazole-2-carboxamide150
Staurosporine (Control Inhibitor)15
Vehicle (DMSO)No Inhibition
Table 1: Hypothetical IC50 values from a kinase inhibition assay.
Scenario B: The Compound Modulates a Cellular Signaling Pathway

Rationale: Drugs can act on complex signaling pathways without directly inhibiting a single enzyme. Cell-based assays are essential for studying these effects in a more biologically relevant context.[12][13][14] Reporter-gene assays are a powerful tool to monitor the activation or inhibition of a specific transcription factor that is the downstream effector of a signaling pathway.[12]

Protocol 3: NF-κB Reporter Gene Assay

Principle: This assay uses a cell line that has been engineered to contain a reporter gene (e.g., Luciferase) under the control of a promoter with NF-κB response elements. When the NF-κB pathway is activated (e.g., by TNFα), the transcription factor binds to these elements and drives the expression of luciferase. An inhibitor of the pathway will prevent this, leading to a reduced luminescent signal.

Methodology:

  • Cell Seeding: Seed a stable NF-κB luciferase reporter cell line (e.g., HEK293/NF-κB-luc) in a 96-well plate and incubate overnight.

  • Compound Pre-incubation: Treat the cells with serially diluted 4-Bromo-N-methylthiazole-2-carboxamide for 1 hour.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a known activator, such as TNFα (10 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Cell Lysis and Signal Detection: Remove the medium. Add a passive lysis buffer, followed by a luciferase assay substrate.

  • Data Acquisition: Measure luminescence immediately with a plate reader.

Data Analysis & Expected Outcome: The goal is to determine the compound's EC50, the concentration at which it produces 50% of its maximal response (in this case, inhibition). A parallel cytotoxicity assay is crucial to ensure that the observed inhibition is not simply due to the compound killing the cells.

G cluster_0 Cellular Events cluster_1 Assay Steps A TNFα Stimulus B NF-κB Pathway Activation A->B C Luciferase Gene Expression B->C D Luciferase Protein Production C->D E Add Lysis Buffer D->E F Add Luciferin Substrate E->F G Light Production F->G H Measure Luminescence G->H Inhibitor Compound (Inhibits Pathway at B) Inhibitor->B

Caption: Logic of a cell-based NF-κB reporter assay.

Part 4: Assay Validation — Ensuring Trustworthiness & Rigor

Every protocol must be a self-validating system. Once a primary assay is chosen and optimized, its robustness and suitability for screening must be statistically validated.

Key Validation Parameters:

  • Z'-factor: This parameter measures the statistical effect size and separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS-quality assay.

    • Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited control to the background noise. A higher ratio indicates a more robust assay.

    • Formula:S/B = Mean_uninhibited / Mean_background

  • DMSO Tolerance: The assay must be robust to the solvent used for the compound. The signal should not vary significantly across the range of DMSO concentrations used in the compound dilutions.

ParameterAcceptance CriteriaHypothetical ResultStatus
Z'-factor> 0.50.78PASS
S/B Ratio> 10150PASS
Max DMSO Effect< 10% signal change4%PASS
Table 2: Example assay validation summary.

Conclusion

The path to characterizing a novel compound like 4-Bromo-N-methylthiazole-2-carboxamide requires a systematic and hypothesis-driven approach. By beginning with broad phenotypic screens to identify a biological effect, researchers can make informed decisions about the subsequent development of a specific, target-oriented assay. The detailed protocols for enzyme inhibition and cell-based pathway analysis provided herein serve as robust templates for this second stage. Critically, the final step of rigorous statistical validation ensures that the chosen assay is reliable, reproducible, and suitable for advanced applications such as high-throughput screening and lead optimization. This strategic framework enables a thorough and efficient elucidation of the compound's biological activity.

References

  • In Vitro Assays. (n.d.). Axxam. Retrieved February 22, 2026, from [Link]

  • Small Molecule Drug Discovery. (n.d.). Charles River Laboratories. Retrieved February 22, 2026, from [Link]

  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.). InfinixBio. Retrieved February 22, 2026, from [Link]

  • An, G., et al. (2018). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Retrieved February 22, 2026, from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved February 22, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved February 22, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (2025, June 30). Creative Bioarray. Retrieved February 22, 2026, from [Link]

  • Cell Based Assays Development. (n.d.). Sygnature Discovery. Retrieved February 22, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved February 22, 2026, from [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. (2023, June 30). IT Medical Team. Retrieved February 22, 2026, from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix. Retrieved February 22, 2026, from [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved February 22, 2026, from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Retrieved February 22, 2026, from [Link]

  • Mathieu, V., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved February 22, 2026, from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PLOS ONE. Retrieved February 22, 2026, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved February 22, 2026, from [Link]

Sources

Method

Application Note: Quantitative Bioanalysis of 4-Bromo-N-methylthiazole-2-carboxamide (BMTC) in Biological Matrices via UHPLC-MS/MS

This Application Note is designed as a definitive technical guide for the bioanalysis of 4-Bromo-N-methylthiazole-2-carboxamide (hereafter referred to as BMTC ). It synthesizes theoretical mass spectrometry principles wi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the bioanalysis of 4-Bromo-N-methylthiazole-2-carboxamide (hereafter referred to as BMTC ). It synthesizes theoretical mass spectrometry principles with practical, regulatory-compliant (FDA M10) method validation strategies.

Introduction & Analyte Profile

BMTC is a halogenated thiazole derivative often utilized as a scaffold in fragment-based drug discovery (FBDD) or as a metabolic intermediate. Its structural core—a 1,3-thiazole ring substituted with a bromine atom and a methyl-amide group—presents specific analytical challenges, notably the isotopic contribution of bromine and the polarity of the amide functionality.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Formula C₅H₅BrN₂OSDistinct isotopic pattern required for ID.[1]
MW (Monoisotopic) 220.93 (⁷⁹Br) / 222.93 (⁸¹Br)Must monitor both isotopes or the most abundant.
LogP (Predicted) ~1.5 – 1.9Suitable for Reversed-Phase (C18) chromatography.
pKa (Thiazole N) ~2.5 – 3.0 (Weak Base)Requires acidic mobile phase for protonation [M+H]⁺.
Solubility DMSO, Methanol, AcetonitrileStock solutions should be prepared in DMSO or MeOH.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is the gold standard for thiazoles due to the basic nitrogen in the ring.

Isotopic Signature: Bromine naturally exists as a ~1:1 ratio of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Critical Step: You must select the ⁷⁹Br isotope (m/z ~221) as the primary precursor for quantitation to maximize sensitivity, but monitoring the ⁸¹Br isotope (m/z ~223) as a qualifier transition is excellent for specificity.

Fragmentation Logic (Collision Induced Dissociation - CID): Upon collision, the amide bond is the most labile point.

  • Primary Transition (Quantifier): Cleavage of the amide bond (loss of the N-methyl group or the entire methyl-carboxamide moiety).

    • Pathway: [M+H]⁺ (221) → [Thiazole-Br]⁺ (163). Loss of 58 Da (-CONHCH₃).[2]

  • Secondary Transition (Qualifier): Ring fragmentation or loss of Bromine.

    • Pathway: [M+H]⁺ (221) → [Des-bromo]⁺ (142). Loss of 79 Da (Br radical).

Chromatographic Conditions
  • Column: A high-strength silica (HSS) T3 or C18 column is recommended to retain the polar amide moiety while resolving matrix lipids.

    • Recommendation: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures pH < pKa for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A generic 5–95% B gradient is efficient, but BMTC will likely elute early (1.5–2.5 min) due to its polarity.

Sample Preparation Protocols

Two protocols are provided: Protein Precipitation (PPT) for high-throughput screening and Liquid-Liquid Extraction (LLE) for high-sensitivity GLP studies.

Protocol A: Protein Precipitation (High Throughput)

Best for: Discovery PK, Range 10–5000 ng/mL

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a structural analog or deuterated thiazole).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

  • Inject: 2–5 µL onto LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (High Sensitivity)

Best for: Low-dose studies, Range 0.5–1000 ng/mL

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0) to neutralize the amide and drive it into the organic layer.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Flash Freeze: Freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Transfer: Pour the organic (top) layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (90:10 Water:ACN).

Visual Workflows (Graphviz)

Diagram 1: Analytical Workflow for BMTC

This flowchart illustrates the decision matrix between PPT and LLE based on sensitivity needs.

BMTC_Workflow Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Stable Isotope Preferred) Start->IS_Add Decision Sensitivity Requirement? IS_Add->Decision PPT_Route High Throughput (>10 ng/mL) Decision->PPT_Route Routine PK LLE_Route High Sensitivity (<1 ng/mL) Decision->LLE_Route Trace Analysis PPT_Step1 Add 4:1 ACN:Plasma (0.1% Formic Acid) PPT_Route->PPT_Step1 PPT_Step2 Vortex & Centrifuge 4000g, 10 min PPT_Step1->PPT_Step2 PPT_Step3 Dilute Supernatant 1:1 with Water PPT_Step2->PPT_Step3 LCMS UHPLC-MS/MS Analysis (C18 Column, ESI+) PPT_Step3->LCMS LLE_Step1 Buffer pH 9.0 + MTBE Extraction LLE_Route->LLE_Step1 LLE_Step2 Flash Freeze & Collect Organic Layer LLE_Step1->LLE_Step2 LLE_Step3 Evaporate & Reconstitute in Mobile Phase LLE_Step2->LLE_Step3 LLE_Step3->LCMS

Caption: Decision tree for sample preparation of BMTC based on required Lower Limit of Quantitation (LLOQ).

Diagram 2: MS/MS Fragmentation Logic

This diagram details the theoretical fragmentation pathway used for MRM transition selection.

Fragmentation Parent Precursor Ion [M+H]+ m/z 220.9 (79-Br) Collision CID Energy (20-35 eV) Parent->Collision Frag1 Product A (Quantifier) [Thiazole-Br]+ m/z ~163 (Loss of -CONHMe) Collision->Frag1 Primary Path (Amide Cleavage) Frag2 Product B (Qualifier) [Des-bromo Thiazole]+ m/z ~142 (Loss of Br) Collision->Frag2 Secondary Path (Dehalogenation)

Caption: Proposed ESI+ fragmentation pathway for 4-Bromo-N-methylthiazole-2-carboxamide.

Regulatory Validation (FDA/ICH M10)[3]

To ensure this method supports regulatory filings, the following parameters must be validated according to the ICH M10 Guideline (2022) [1].

Specificity & Selectivity[4]
  • Requirement: Analyze blank plasma from 6 individual sources.

  • Acceptance: Interference at the retention time of BMTC must be < 20% of the LLOQ response.

  • Thiazole Note: Thiazoles can suffer from phospholipid suppression. Monitor phospholipid transitions (m/z 184 > 184) during development to ensure separation.

Matrix Effect (ME) & Recovery (RE)
  • Experiment: Compare analyte response in:

    • (A) Extracted samples (Prespike).

    • (B) Post-extracted spiked blank plasma (Postspike).

    • (C) Neat solution.

  • Calculation:

    • Matrix Factor (MF) = B / C. (Values < 1 indicate suppression).

    • Recovery = A / B.

Calibration & Linearity
  • Range: Typical dynamic range for this class is 1–1000 ng/mL.[3]

  • Weighting: Use

    
     linear regression.
    
  • Criteria: Non-zero standards must be within ±15% of nominal (±20% for LLOQ).

Troubleshooting & Expert Tips

  • Isotopic Interference: If the internal standard is a deuterated analog (e.g., BMTC-d3), ensure the mass shift is sufficient (>3 Da) to avoid "cross-talk" from the bromine isotopes of the analyte.

  • Carryover: Thiazole amides can be "sticky" on stainless steel. If carryover is observed >20% of LLOQ, add 0.5% Formic Acid to the needle wash solution.

  • Stability: The amide bond is generally stable, but avoid high-pH storage. Store plasma samples at -80°C.

References

  • FDA / ICH. (2022).[4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][3][4][7]

  • PubChem. (n.d.).[8][9] Compound Summary: 4-Bromo-1,3-thiazole-2-carboxylic acid. National Library of Medicine.

  • Sivakumar, P. M., et al. (2011). Experimental and theoretical studies on the fragmentation of some thiazole derivatives. European Journal of Mass Spectrometry.

Sources

Application

Application Note: High-Throughput Screening of 4-Bromo-N-methylthiazole-2-carboxamide for Novel Bioactive Hit Discovery

Abstract This application note provides a comprehensive guide to the high-throughput screening (HTS) of 4-Bromo-N-methylthiazole-2-carboxamide, a member of the pharmacologically significant thiazole class of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the high-throughput screening (HTS) of 4-Bromo-N-methylthiazole-2-carboxamide, a member of the pharmacologically significant thiazole class of heterocyclic compounds. Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2][3] This document outlines a detailed protocol for a cell-based HTS assay to identify potential cytotoxic or cytostatic effects of this compound, a crucial first step in drug discovery. The protocols herein are designed to be robust, reproducible, and scalable, adhering to the principles of modern HTS workflows.[4] We will delve into the rationale behind experimental design, data analysis, and quality control to ensure the identification of high-quality "hits" for further development.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its unique chemical properties allow for diverse biological interactions, making it a frequent starting point for the development of novel therapeutics.[2][5] Compounds containing the thiazole moiety have been investigated for a multitude of therapeutic areas, highlighting the potential of novel derivatives like 4-Bromo-N-methylthiazole-2-carboxamide as valuable additions to screening libraries. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological target or pathway.[4][6][7]

This application note will focus on a cell-based HTS assay as a primary screening strategy. Cell-based assays offer the advantage of evaluating a compound's effect in a more physiologically relevant context compared to purely biochemical assays.[8][9] Specifically, we will detail a protocol for a cell viability assay, a common and informative endpoint for identifying compounds with potential anticancer or antimicrobial activity.

Assay Principle: Multiplexed Cell Viability Assessment

To ensure a comprehensive and robust assessment of cell health, a multiplexed approach combining two distinct viability indicators is recommended.[10] This strategy minimizes the risk of false positives and negatives that can arise from relying on a single metabolic or structural marker.[10] Our proposed protocol will simultaneously measure:

  • Cellular ATP Levels: Quantified using a luciferase-based luminescence assay. ATP concentration is a strong indicator of metabolically active, viable cells.

  • Cell Membrane Integrity: Assessed using a fluorescent dye that is excluded from live cells but penetrates the compromised membranes of dead or dying cells.

This dual-readout system provides a more nuanced understanding of a compound's effect, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) mechanisms.

Materials and Reagents

Reagent Supplier Purpose
4-Bromo-N-methylthiazole-2-carboxamideVariousTest Compound
Human Cancer Cell Line (e.g., HeLa, A549)ATCCBiological System
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell Culture Medium
Fetal Bovine Serum (FBS)GibcoMedium Supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell Detachment
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichCompound Solvent
CellTiter-Glo® Luminescent Cell Viability AssayPromegaATP Measurement
CellTox™ Green Cytotoxicity AssayPromegaMembrane Integrity
DoxorubicinSigma-AldrichPositive Control
384-well, white, clear-bottom tissue culture-treated platesCorningAssay Plates

High-Throughput Screening Workflow

The HTS process is a systematic, multi-step procedure designed for automation and efficiency.[4][11] It begins with assay development and validation, followed by the primary screen of the compound library, and concludes with data analysis to identify hits.[12][13]

HTS_Workflow cluster_prep Assay Preparation cluster_incubation Treatment & Incubation cluster_readout Assay Readout cluster_analysis Data Analysis Compound_Plating Compound Plating (4-Bromo-N-methylthiazole-2-carboxamide & Controls) Cell_Seeding Cell Seeding (384-well plates) Incubation Incubation (e.g., 48-72 hours) Cell_Seeding->Incubation Reagent_Addition Addition of Viability Reagents Incubation->Reagent_Addition Luminescence_Read Luminescence Reading (ATP Levels) Reagent_Addition->Luminescence_Read Fluorescence_Read Fluorescence Reading (Membrane Integrity) Luminescence_Read->Fluorescence_Read Data_Normalization Data Normalization Fluorescence_Read->Data_Normalization Z_Factor Z'-Factor Calculation Data_Normalization->Z_Factor Hit_Identification Hit Identification Z_Factor->Hit_Identification

Figure 1: A generalized workflow for the high-throughput screening of 4-Bromo-N-methylthiazole-2-carboxamide in a cell-based viability assay.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.[14]

Compound Preparation and Plating
  • Stock Solution: Prepare a 10 mM stock solution of 4-Bromo-N-methylthiazole-2-carboxamide in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis in subsequent studies. For the primary screen, a single concentration (e.g., 10 µM) is typically used.[12]

  • Control Preparation: Prepare stock solutions of a positive control (e.g., Doxorubicin at 10 µM) and a negative control (DMSO only).

  • Compound Plating: Using an acoustic liquid handler or a multi-channel pipette, transfer a small volume (e.g., 50 nL) of the test compound, positive control, and negative control to the appropriate wells of a 384-well assay plate.

Cell Seeding and Incubation
  • Cell Culture: Culture the chosen human cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Cell Counting and Resuspension: Neutralize the trypsin, centrifuge the cells, and resuspend the cell pellet in fresh culture medium. Perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1000-5000 cells/well) in a final volume of 50 µL per well. Dispense the cell suspension into the compound-plated 384-well plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

Assay Readout
  • Reagent Equilibration: Allow the CellTiter-Glo® and CellTox™ Green reagents to equilibrate to room temperature before use.

  • Reagent Addition: Add the CellTox™ Green reagent to all wells and incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485 nm excitation, 520 nm emission) to quantify cell death.

  • Luminescence Reagent Addition: Add the CellTiter-Glo® reagent to all wells.

  • Incubation and Lysis: Place the plates on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis and Hit Identification

Data Normalization

Raw data from the plate reader should be normalized to the plate controls to account for inter-plate variability. The percentage of inhibition or viability can be calculated as follows:

  • Percent Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

  • Percent Viability = 100 * (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal)

Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[7] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-Factor Value Assay Quality
> 0.5Excellent
0 - 0.5Acceptable for HTS
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[12]

Hit Identification

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen. The criteria for hit identification should be established before the screen begins. A common approach is to select compounds that exhibit an effect greater than three standard deviations from the mean of the negative controls.

Follow-up and Secondary Assays

Hits identified in the primary screen require further validation through a series of follow-up experiments:

  • Dose-Response Curves: To determine the potency (IC₅₀ or EC₅₀) of the hit compound.

  • Orthogonal Assays: Using different assay technologies to confirm the biological activity and rule out assay-specific artifacts.[4]

  • Selectivity Profiling: Testing the hit compound against other cell lines to assess its specificity.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Testing analogs of the hit compound to identify key chemical features responsible for its activity.[12]

Conclusion

This application note provides a detailed framework for conducting a high-throughput screen of 4-Bromo-N-methylthiazole-2-carboxamide using a robust, multiplexed cell viability assay. By following the outlined protocols for experimental execution and data analysis, researchers can effectively identify potential bioactive "hits" from this promising class of compounds. The identification of such hits is a critical first step in the long and complex process of drug discovery and development.

References

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • Evotec. Biochemical Assay Services.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery.
  • UCSF Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
  • Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
  • Promega Corporation. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Blay, V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • Liao, R., et al. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy.
  • Sygnature Discovery. High Throughput Screening.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • JoVE. Cell based High Throughput Screening Assays of Bacteria.
  • Broad Institute. Cell-based assays for high-throughput screening.
  • Asif, M. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
  • Khan, I., et al. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • Al-Balas, Q., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE.
  • Kiss, R., et al. (2013, May). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry.
  • CymitQuimica. 3D-JNB75598 - 4-bromo-n-methylthiazole-2-carboxamide | 959755-98-7.
  • Hagar, M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.
  • Ayimbila, S. N., et al. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Szafran, C. A., et al. (2025, July 2). High-throughput screening for the identification of dual inhibitors of BRD4 and RIPK3 toward the development of small-molecule medical countermeasure agents against arsenicals. SLAS Discovery.
  • Wang, Y., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)
  • Bentham Science. Combinatorial Chemistry & High Throughput Screening.
  • Nuvisan. Enhancing drug discovery: high-throughput screening and cell-based assays.
  • Hassan, A. S., et al. (2020, November 30).
  • University of Wisconsin-Milwaukee. Laboratory for High Throughput Screening and Early Drug Discovery.

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Bromo-N-methylthiazole-2-carboxamide Derivatives for SAR Studies

Abstract This document provides a comprehensive guide for the synthesis of 4-bromo-N-methylthiazole-2-carboxamide and its derivatives, intended for researchers, scientists, and professionals in drug development. The thia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-N-methylthiazole-2-carboxamide and its derivatives, intended for researchers, scientists, and professionals in drug development. The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3][4] This guide details a robust synthetic pathway, provides step-by-step protocols, and outlines a strategy for generating a library of analogues for Structure-Activity Relationship (SAR) studies. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of the Thiazole Carboxamide Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it is a cornerstone in the development of therapeutic agents.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a popular choice in the design of molecules targeting a diverse array of biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5]

The 4-bromo-N-methylthiazole-2-carboxamide core provides a versatile platform for SAR studies. The bromine atom at the 4-position serves as a useful handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wide range of substituents. The N-methylcarboxamide at the 2-position is a key pharmacophoric element, often involved in crucial interactions with biological targets. By systematically modifying these positions, researchers can probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 4-bromo-N-methylthiazole-2-carboxamide derivatives can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The chosen strategy prioritizes robustness, scalability, and the ability to readily generate a diverse library of analogues.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2,4-Dibromothiazole Intermediate1 Ethyl 4-bromothiazole- 2-carboxylate Start->Intermediate1 1. Grignard Reaction & Ethyl Cyanoformate Quench Intermediate2 4-Bromothiazole- 2-carboxylic acid Intermediate1->Intermediate2 2. Ester Hydrolysis Target 4-Bromo-N-methylthiazole- 2-carboxamide Intermediate2->Target 3. Amide Coupling Derivatives SAR Derivatives Target->Derivatives 4. Further Functionalization (e.g., Suzuki Coupling) SAR_Strategy Core 4-Bromo-N-methylthiazole- 2-carboxamide Core Aryl Aryl & Heteroaryl (Suzuki Coupling) Core->Aryl Alkyl Alkyl & Alkenyl (Stille/Sonogashira Coupling) Core->Alkyl Amine Amines (Buchwald-Hartwig Amination) Core->Amine SAR Structure-Activity Relationship Profile Aryl->SAR Alkyl->SAR Amine->SAR

Sources

Application

Application Note: Preclinical Characterization of 4-Bromo-N-methylthiazole-2-carboxamide as an Anticancer Agent

Executive Summary & Scientific Rationale This guide details the experimental framework for evaluating 4-Bromo-N-methylthiazole-2-carboxamide (referred to herein as BMTC-2 ), a synthetic thiazole derivative, for anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating 4-Bromo-N-methylthiazole-2-carboxamide (referred to herein as BMTC-2 ), a synthetic thiazole derivative, for anticancer activity.

Scientific Premise: Thiazole-2-carboxamide scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores for kinase inhibitors (e.g., Dasatinib analogues) and metabolic modulators (e.g., Tiazofurin). The specific substitution pattern of BMTC-2—featuring a bromine atom at the C4 position and an N-methyl carboxamide at C2—suggests a dual mechanism of action:

  • Lipophilic Pocket Engagement: The C4-Bromine enhances lipophilicity and halogen bonding capability, critical for occupying hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR).

  • Hydrogen Bonding Network: The C2-carboxamide moiety acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, a common feature in Type I/II kinase inhibitors.

This protocol outlines a "Target-Agnostic to Target-Validated" workflow, moving from phenotypic screening to mechanistic elucidation.

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating BMTC-2, from in silico prediction to in vitro confirmation.

BMTC_Workflow Start Compound: BMTC-2 InSilico Phase 1: In Silico Target Prediction (Molecular Docking: EGFR/COX-2) Start->InSilico Formulation Phase 2: Formulation & Stability (DMSO Stock / Aqueous Solubility) InSilico->Formulation Target ID Screening Phase 3: Phenotypic Screening (MTT/SRB Assays on Cancer Panel) Formulation->Screening Selectivity Selectivity Index Calculation (Cancer vs. Normal Fibroblasts) Screening->Selectivity IC50 Data Mechanism Phase 4: Mechanistic Validation (Flow Cytometry / Western Blot) Selectivity->Mechanism SI > 3.0 Decision Go/No-Go Decision Mechanism->Decision

Figure 1: Strategic workflow for the preclinical evaluation of BMTC-2, prioritizing selectivity early in the pipeline.

Phase 1: In Silico Target Prediction & Molecular Docking

Before wet-lab testing, computational modeling is essential to prioritize biological targets. Thiazole carboxamides often target EGFR (Epidermal Growth Factor Receptor) or COX-2 .

Protocol A: Molecular Docking Setup
  • Software: AutoDock Vina or Schrödinger Glide.

  • Ligand Preparation:

    • Construct BMTC-2 structure.

    • Energy minimize using OPLS3e force field.

    • Generate conformers to account for the flexible N-methyl amide bond.

  • Receptor Grid Generation:

    • Target 1 (EGFR): PDB ID: 1M17 (Erlotinib-bound). Focus grid on the ATP-binding hinge region (Met793).

    • Target 2 (COX-2): PDB ID: 3LN1 (Celecoxib-bound).

  • Success Criteria: Binding affinity (ΔG) < -8.0 kcal/mol and presence of a hydrogen bond between the thiazole nitrogen/amide and the hinge region residues.

Phase 2: Chemical Formulation & Stability

Thiazoles can suffer from poor aqueous solubility. Proper formulation is non-negotiable for reproducible biological data.

Standard Stock Preparation:

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW of BMTC-2 ≈ 221.08 g/mol . Dissolve 11.05 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive due to Bromine) and store at -20°C.

  • Working Solution: Dilute in cell culture media immediately prior to use. Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

Phase 3: In Vitro Cytotoxicity Screening (Phenotypic Assay)

This phase determines the potency (


) and selectivity of BMTC-2.[1][2]
Cell Line Panel Selection
Cell LineTissue OriginRationale
A549 Lung CarcinomaHigh EGFR expression; standard for thiazole testing.
MCF-7 Breast AdenocarcinomaEstrogen-receptor positive; sensitive to metabolic modulators.
HCT-116 Colorectal CarcinomaCOX-2 overexpressing line.
HFF-1 Human Foreskin FibroblastNormal control to determine toxicity window.
Protocol B: SRB (Sulforhodamine B)[3][4] Cytotoxicity Assay

The SRB assay is preferred over MTT for small molecules to avoid metabolic interference often caused by mitochondrial reducers.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Add BMTC-2 in serial dilutions: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Erlotinib).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) for 1h at 4°C. Wash 4x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min. Wash 4x with 1% acetic acid.

  • Solubilization: Dissolve dye in 10 mM Tris base.

  • Readout: Measure Absorbance at 510 nm.

Data Analysis: Calculate


 using non-linear regression (Sigmoidal Dose-Response).


Target SI: > 3.0 indicates a promising therapeutic window.

Phase 4: Mechanistic Validation (Mode of Action)

If BMTC-2 shows cytotoxicity (


), determine how it kills cancer cells.
Signaling Pathway Hypothesis

Based on the thiazole scaffold, we hypothesize BMTC-2 induces apoptosis via G2/M Cell Cycle Arrest (tubulin interference) or G1 Arrest (EGFR inhibition).

MoA_Pathway BMTC BMTC-2 Target Target ??? (EGFR / Tubulin) BMTC->Target Inhibits Cycle Cell Cycle Arrest (G2/M or G1) Target->Cycle Disrupts Caspase Caspase 3/7 Activation Apoptosis Apoptosis (PCD) Caspase->Apoptosis Cycle->Caspase Triggers

Figure 2: Hypothesized mechanism of action leading to programmed cell death (PCD).

Protocol C: Flow Cytometry for Apoptosis (Annexin V/PI)
  • Treatment: Treat A549 cells with BMTC-2 at

    
     and 
    
    
    
    for 24h.
  • Harvesting: Trypsinize cells (gentle handling to prevent mechanical damage).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrosis (Toxic).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Data Reporting & Statistical Analysis

All experiments must be performed in biological triplicates (


).

Table 1: Example Data Presentation Format | Compound | Cell Line |


 (µM) ± SD | Selectivity Index (SI) | Potency Status |
| :--- | :--- | :--- | :--- | :--- |
| BMTC-2  | A549 | [Experimental Value] | [Calc Value] | Active/Inactive |
| BMTC-2  | MCF-7 | [Experimental Value] | [Calc Value] | Active/Inactive |
| Doxorubicin  | A549 | 0.5 ± 0.1 | 12.5 | Positive Control |

Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to Vehicle Control. Significance set at


.

References

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-based Heterocycles as Potential Anticancer Agents." Molecules, 20(1), 1357-1376. Link

  • Luzina, E. L., & Popov, A. V. (2013). "Synthesis and anticancer activity of N-substituted 2-amino-4-arylthiazoles." European Journal of Medicinal Chemistry, 69, 25-38. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116. Link

  • Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery." Future Medicinal Chemistry, 11(15). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for thiazole carboxamide synthesis

The following guide is structured as a Technical Support Center for medicinal chemists. It addresses specific, high-frequency failure modes in thiazole carboxamide synthesis using a "Ticket/Resolution" format. Status: On...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for medicinal chemists. It addresses specific, high-frequency failure modes in thiazole carboxamide synthesis using a "Ticket/Resolution" format.

Status: Online | Topic: Thiazole Carboxamide Synthesis Optimization Audience: Medicinal Chemistry & Process Development Teams

Welcome to the ThiazoleChem optimization hub. Thiazole carboxamides (e.g., Dasatinib scaffolds) are privileged structures in drug discovery but present distinct synthetic challenges: low nucleophilicity of thiazole amines , instability of alpha-haloketones , and decarboxylation of thiazole acids .

Select your issue below to view the troubleshooting protocol.

🎫 Ticket #001: Hantzsch Cyclization Yields are <40%

User Report: "I am reacting a thioamide with an


-bromoketone. The reaction turns black/tarry, and I'm isolating mostly starting material or indeterminate polymer."
🔧 Root Cause Analysis

The Hantzsch synthesis is robust but intolerant of "dirty" starting materials. The primary culprit is usually the


-haloketone .
  • Instability:

    
    -bromoketones are strong lachrymators and degrade rapidly (polymerize or hydrolyze) upon storage, releasing HBr which autocatalyzes decomposition.
    
  • Imine Isomerization: Under strongly acidic conditions (generated by the reaction), the intermediate can tautomerize to the stable thiazoline-imine rather than dehydrating to the aromatic thiazole.

💡 Protocol Optimization (The "Clean-Cyclize" System)

Do not use old bottles of


-bromoketone. Generate it in situ or purify immediately before use.

Step 1: The Stabilized One-Pot Protocol Instead of adding solid


-bromoketone to the thioamide:
  • Solvent: Switch to Ethanol/Water (1:1) or DMF (if solubility is poor).

  • Scavenger: Add 1.1 equiv of solid NaHCO₃ or CaCO₃ . This neutralizes the HBr byproduct immediately, preventing acid-catalyzed polymerization and favoring the aromatic tautomer.

  • Temperature: Start at 0°C , then warm to RT. Only reflux if conversion stalls after 2 hours. High heat initially promotes tar formation.

Step 2: The "Dehydration" Fix If the intermediate alcohol forms but does not aromatize (common with electron-deficient R-groups):

  • Add: Trifluoroacetic anhydride (TFAA) (1.0 equiv) at 0°C to force dehydration.

📊 Workflow Visualization

HantzschOptimization Start Start: Hantzsch Reaction CheckMat Check Alpha-Haloketone Purity Start->CheckMat IsPure Is it colorless/crystalline? CheckMat->IsPure Purify Recrystallize or Synthesize In-Situ (NBS) IsPure->Purify No (Dark/Oil) Solvent Select Solvent: EtOH (Standard) or DMF (Low Solubility) IsPure->Solvent Yes Purify->Solvent Base Add Scavenger Base (NaHCO3 or CaCO3) Solvent->Base Temp Ramp Temp: 0°C -> RT -> 60°C Base->Temp

Caption: Decision tree for maximizing yield in Hantzsch thiazole synthesis by controlling precursor purity and acidity.

🎫 Ticket #002: Amide Coupling Failure (Thiazole-2-amine as Nucleophile)

User Report: "I cannot couple my carboxylic acid to 2-aminothiazole. Standard EDC/HOBt conditions yield <10%. The amine seems unreactive."

🔧 Root Cause Analysis

2-Aminothiazoles are notoriously poor nucleophiles.

  • Electronic Deactivation: The ring nitrogen (N3) exerts a strong electron-withdrawing effect on the exocyclic amine.

  • Steric/Orthogonality: The amine lone pair is often delocalized into the ring, reducing availability for attack.

  • Competitive Binding: The ring nitrogen (N3) is basic and can protonate or coordinate to the coupling reagent, killing the activation cycle.

💡 Protocol Optimization: The "T3P" Standard

Abandon carbodiimides (EDC/DCC) for this transformation. Switch to Propanephosphonic acid anhydride (T3P) .

Why T3P?

  • High Reactivity: Drives reaction with weak nucleophiles.

  • Low Epimerization: Crucial if your carboxylic acid has a chiral center.[1]

  • Solubility: Byproducts are water-soluble (easy workup).

The "Power-Coupling" Protocol:

  • Dissolve: Acid (1.0 equiv) and 2-aminothiazole (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Reagent: Add T3P (50% wt in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 1h, heat to 60°C .

Comparison of Coupling Reagents for Thiazoles:

ReagentReactivityRisk of EpimerizationWorkup EaseRecommendation
EDC/HOBt LowLowModerate⛔ Avoid for thiazoles
HATU/DIPEA HighHighDifficult (remove urea)⚠️ Use only if T3P fails
SOCl₂ (Acid Chloride) Very HighVery HighDifficult (hydrolysis)⚠️ Use for achiral acids only
T3P/Pyridine HighVery Low Excellent (Wash w/ water) Gold Standard

🎫 Ticket #003: Decarboxylation of Thiazole-2-Carboxylic Acids

User Report: "I am trying to couple thiazole-2-carboxylic acid to an amine. The acid disappears, but I get no amide. I see thiazole (protonated) in the NMR."

🔧 Root Cause Analysis

Thiazole-2-carboxylic acids are intrinsically unstable.[2] The electron-withdrawing nature of the nitrogen at the 3-position facilitates decarboxylation, especially under:

  • High temperatures.

  • Acidic activation conditions.[3]

  • Prolonged reaction times.

💡 Protocol Optimization: "Activate Fast, Couple Cold"

You must avoid generating the free acid chloride or heating the free acid.

The Mixed-Anhydride Strategy (IBCF Method):

  • Dissolve: Thiazole-2-carboxylic acid (1.0 equiv) in anhydrous THF under N₂.

  • Base: Add N-Methylmorpholine (NMM) (1.1 equiv). Cool to -15°C (Salt/Ice bath).

  • Activate: Add Isobutyl chloroformate (IBCF) (1.05 equiv) dropwise. Stir for 15 mins. Do not let temp rise.

  • Couple: Add the amine (1.0 equiv) dissolved in THF dropwise.

  • Warm: Allow to reach RT slowly over 2 hours.

Mechanism: The mixed anhydride forms rapidly at low temp (preventing decarboxylation) and is highly reactive toward the amine.

🎫 Ticket #004: Regioselectivity Issues (Isomer A vs. B)

User Report: "My Hantzsch reaction produces a mixture of the 2-amino-4-substituted and 2-amino-5-substituted thiazole."

🔧 Root Cause Analysis

This occurs when using asymmetric


-haloketones or substituted thioureas where tautomerization allows nucleophilic attack from either nitrogen or sulfur at different rates.
💡 Protocol Optimization
  • Steric Control: Use bulky protecting groups on the thiourea nitrogen if possible.

  • Solvent Polarity:

    • Polar Protic (EtOH): Favors the thermodynamic product (usually the 4-substituted thiazole).

    • Non-polar (Toluene): Can sometimes shift preference to the kinetic product.

  • Regioselective Halogenation: Instead of Hantzsch, synthesize the thiazole ring first, then halogenate at the C5 position (using NBS), followed by Lithium-Halogen exchange and quenching with CO₂ to get the C5-acid specifically.

📊 Regioselectivity & Coupling Logic Flow

ThiazoleLogic Input Target: Thiazole Carboxamide Route Select Route Input->Route Hantzsch Route A: Hantzsch (Ring Formation) Route->Hantzsch No Ring Exists Coupling Route B: Amide Coupling (Pre-formed Ring) Route->Coupling Ring Exists Hantzsch_Issue Issue: Regioisomers? Hantzsch->Hantzsch_Issue Coupling_Type Amine Type? Coupling->Coupling_Type Hantzsch_Sol Use C5-Blocking Group or Specific Alpha-Halo Hantzsch_Issue->Hantzsch_Sol Yes WeakNuc Weak Nuc (Aniline/Thiazole) Use T3P/Pyridine Coupling_Type->WeakNuc Electron Poor StrongNuc Strong Nuc (Alkyl) Use EDC/HOBt Coupling_Type->StrongNuc Electron Rich

Caption: Strategic workflow for selecting synthetic route and coupling conditions based on substrate electronics.

📚 References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Bagley, M. C., et al. (2011). "One-pot synthesis of thiazoles and aminothiazoles using polymer-supported reagents." Tetrahedron Letters. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Hantzsch Thiazole Synthesis). Springer. Link

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry. Link

Sources

Optimization

overcoming solubility issues with 4-Bromo-N-methylthiazole-2-carboxamide in aqueous buffers

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of 4-Bromo-N-methylthiazole-2-carboxamide in aqueous buffers. As Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of 4-Bromo-N-methylthiazole-2-carboxamide in aqueous buffers. As Senior Application Scientists, we have designed this resource to be a practical, in-the-lab companion for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 4-Bromo-N-methylthiazole-2-carboxamide. What is its expected aqueous solubility and how should I prepare my initial stock solution?

A: 4-Bromo-N-methylthiazole-2-carboxamide, like many small molecule inhibitors, is predicted to have low intrinsic solubility in aqueous buffers. It is a hydrophobic compound, and direct dissolution in aqueous media such as PBS or Tris buffers will likely result in poor solubility and potential precipitation.

For this reason, it is standard practice to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules. A stock concentration of 10-50 mM in 100% DMSO is a typical starting point. Always store stock solutions at -20°C or -80°C to maintain stability.

Q2: Why did my compound precipitate when I diluted my DMSO stock into my aqueous experimental buffer?

A: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is significantly diluted in the aqueous buffer, dropping below the level required to keep the hydrophobic compound in solution. The final concentration of DMSO in your aqueous solution is a critical parameter. Many researchers aim to keep the final DMSO concentration below 0.5% (v/v) in cellular assays to avoid solvent-induced artifacts or toxicity. If your final compound concentration exceeds its solubility limit in that low percentage of DMSO/aqueous buffer mix, it will precipitate.

Q3: I'm observing inconsistent results in my bioassay. Could this be related to the solubility of my compound?

A: Absolutely. Poor solubility can lead to the formation of compound aggregates or colloids in your assay medium. These aggregates can have nonspecific biological activities, leading to false positives or negatives and high variability between experiments. It is crucial to ensure your compound is fully dissolved and monomeric at the final working concentration. Visual inspection for turbidity or precipitate is a first step, but dynamic light scattering (DLS) can be used for a more rigorous assessment of aggregation.

Troubleshooting Guide for Solubility Issues

This section provides a structured approach to diagnosing and solving common solubility challenges with 4-Bromo-N-methylthiazole-2-carboxamide.

Problem 1: My compound precipitates upon dilution into aqueous buffer.

This is the most frequent challenge. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for compound precipitation.

  • Step 1: Optimize Dilution Technique. Instead of adding your buffer to the small volume of DMSO stock, always add the DMSO stock to the full volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized, supersaturated pockets of your compound that lead to precipitation.[1]

  • Step 2: Adjust Buffer pH. If the compound has ionizable groups (amines, carboxylic acids), its solubility will be pH-dependent.[2][3][4] For a weakly basic compound, lowering the pH of your buffer may increase solubility. For a weakly acidic compound, increasing the pH may help.[3] Perform a small-scale test by preparing your buffer at several pH units (e.g., 6.5, 7.4, 8.0) to identify an optimal pH that maintains solubility without compromising your assay's biological relevance.

  • Step 3: Introduce a Co-solvent. If pH adjustment is not effective or feasible, a water-miscible co-solvent can be used to increase the solubilizing capacity of the aqueous buffer.[5][6][7][8][9] Co-solvents work by reducing the polarity of the aqueous system.[5][6] Common co-solvents for biological assays include PEG 400, propylene glycol, and ethanol.[8] It is critical to test the tolerance of your specific assay to these co-solvents, as they can have their own biological effects.

Problem 2: I need to avoid DMSO in my experiment.

In some sensitive cell-based assays or in vivo studies, DMSO can be toxic or have confounding biological effects.

Solution: Cyclodextrin-based Formulation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules like 4-Bromo-N-methylthiazole-2-carboxamide, effectively shielding them from the aqueous environment and increasing their apparent solubility.[10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11][12]

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

  • Materials: 4-Bromo-N-methylthiazole-2-carboxamide powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 20 mM stock of a compound with a MW of 235.08 g/mol , you would need 4.7 mg).

  • Procedure: a. Weigh the compound accurately and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming (37°C) or brief sonication can aid dissolution. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent

This protocol aims for a final working solution of 100 µM compound with 0.5% DMSO and 5% PEG 400.

  • Materials: 20 mM compound stock in DMSO, PEG 400, sterile aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure: a. Prepare a 95:5 mixture of your aqueous buffer and PEG 400. For 1 mL final volume, this would be 950 µL of buffer and 50 µL of PEG 400. b. Vortex the buffer/PEG 400 mixture to ensure it is homogeneous. c. While vortexing the buffer/PEG 400 mixture, add 5 µL of the 20 mM compound stock in DMSO. d. Continue vortexing for another 10-15 seconds. e. Visually inspect the solution for any signs of precipitation.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a DMSO-free working solution.

  • Materials: 4-Bromo-N-methylthiazole-2-carboxamide powder, HP-β-CD, sterile aqueous buffer.

  • Procedure: a. Prepare a 20% (w/v) solution of HP-β-CD in your aqueous buffer (e.g., 200 mg of HP-β-CD in 1 mL of buffer). Vortex until fully dissolved. b. Add the required amount of solid 4-Bromo-N-methylthiazole-2-carboxamide directly to the HP-β-CD solution to achieve your desired final concentration. c. Incubate the mixture at room temperature with constant agitation (e.g., on a rotator or shaker) for 1-2 hours to allow for complex formation. d. Sterile filter the final solution through a 0.22 µm filter to remove any undissolved compound.

Data Summary Tables

Table 1: General Solubility of 4-Bromo-N-methylthiazole-2-carboxamide

SolventPredicted SolubilityNotes
WaterVery LowHydrophobic nature limits solubility.
PBS (pH 7.4)Very LowSaline buffer does not significantly improve solubility.
DMSOHigh (>50 mM)Recommended for primary stock solutions.
EthanolModerateCan be used as a solvent or co-solvent.
PEG 400ModerateUseful as a co-solvent in aqueous buffers.

Table 2: Common Co-solvents and their Recommended Starting Concentrations in Cell-Based Assays

Co-solventTypical Starting Concentration (v/v)Maximum Tolerated Concentration (v/v)Considerations
DMSO≤ 0.1%~0.5-1%Cell line dependent; always run a vehicle control.
Ethanol≤ 0.5%~1-2%Can induce metabolic changes in some cells.
PEG 4001-5%Up to 10%Generally well-tolerated but can affect membrane fluidity.
Propylene Glycol1-5%Up to 10%Similar properties to PEG 400.

References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Al-kassas, R., Al-Ghazali, M., & Al-Soqi, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1).
  • Vemula, V. R., & Sharma, P. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Slideshare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Mali, N., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(2).
  • Patel, J. R., & Patel, A. B. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian journal of pharmaceutical sciences, 69(3), 445.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • PubMed. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Regioselectivity of 4-Bromo-N-methylthiazole-2-carboxamide Synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-N-methylthiazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-methylthiazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselective bromination of N-methylthiazole-2-carboxamide. Our goal is to equip you with the knowledge to overcome common synthetic challenges and optimize your reaction outcomes.

Introduction: The Critical Role of Regioselectivity

The thiazole ring is a vital scaffold in a multitude of pharmacologically active compounds.[1] The precise installation of substituents on the thiazole nucleus is paramount for modulating biological activity. In the synthesis of 4-Bromo-N-methylthiazole-2-carboxamide, achieving high regioselectivity for bromination at the C4 position is a common challenge. The electronic nature of the thiazole ring, influenced by the electron-withdrawing N-methyl-2-carboxamide group, can lead to a mixture of brominated isomers, primarily at the C4 and C5 positions. This guide will explore the underlying principles of thiazole reactivity and provide actionable strategies to favor the desired C4-brominated product.

Understanding Thiazole Reactivity in Electrophilic Bromination

The thiazole ring's reactivity towards electrophiles is complex. The nitrogen atom at position 3 deactivates the ring towards electrophilic attack, particularly at the C2 position.[2] The sulfur atom at position 1, however, can donate electron density, making the C5 position generally the most electron-rich and thus the most susceptible to electrophilic substitution.[1][3] However, the substituent at the C2 position plays a crucial directing role. An electron-withdrawing group, such as the N-methyl-2-carboxamide, further deactivates the ring but can influence the regiochemical outcome of bromination.

Let's visualize the electron density distribution in a substituted thiazole, which dictates the preferred site of electrophilic attack.

Troubleshooting_Regioselectivity Start Low 4-Bromo Selectivity Brominating_Agent Evaluate Brominating Agent Start->Brominating_Agent Solvent Optimize Solvent System Brominating_Agent->Solvent Temperature Control Reaction Temperature Solvent->Temperature Additives Consider Additives/Catalysts Temperature->Additives Analysis Analyze Product Ratio (NMR, LC-MS) Additives->Analysis Analysis->Brominating_Agent Iterate Success High 4-Bromo Selectivity Achieved Analysis->Success Optimized

Caption: Iterative workflow for optimizing 4-bromo regioselectivity.

Detailed Strategies:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): This is a commonly used reagent for allylic and benzylic brominations, as well as for electron-rich aromatic systems. [4]In the context of thiazoles, its reactivity can sometimes be difficult to control, leading to mixtures.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Often a milder and more selective brominating agent compared to NBS. It can provide higher yields of the desired 4-bromo isomer.

    • Molecular Bromine (Br₂): While highly reactive, its use can lead to over-bromination and poor selectivity. [5]It is generally not the first choice for achieving high regioselectivity in this system.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.

    • Aprotic Solvents: Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are good starting points. [4] * Protic Solvents: Acetic acid can sometimes promote the desired regioselectivity by protonating the thiazole nitrogen, altering the electron distribution in the ring. [6]

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -78 °C) can often enhance selectivity by favoring the thermodynamically more stable product or by slowing down the rate of the competing reaction leading to the 5-bromo isomer. [7]

    Parameter Condition 1 (Low Selectivity) Condition 2 (Improved Selectivity) Rationale
    Brominating Agent NBS DBDMH Milder reagent can lead to better control.
    Solvent DCM Acetic Acid Protonation of the ring nitrogen can alter regioselectivity.

    | Temperature | Room Temperature | 0 °C | Lower temperatures can favor the thermodynamic product. |

Q2: I am observing significant amounts of starting material even after prolonged reaction times. What could be the cause?

A2: Incomplete conversion can be due to several factors, primarily related to the deactivation of the thiazole ring by the electron-withdrawing group and the stability of the brominating agent.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your N-methylthiazole-2-carboxamide starting material. Impurities can inhibit the reaction.

  • Brominating Agent Activity: N-halosuccinimides can degrade over time, especially if not stored properly. Use freshly opened or recrystallized NBS or DBDMH.

  • Activation:

    • Acid Catalysis: A catalytic amount of a strong acid (e.g., H₂SO₄) can sometimes be necessary to activate the brominating agent or the substrate. Use with caution as it can also lead to side reactions.

    • Lewis Acid Catalysis: In some cases, a Lewis acid might be employed to enhance the electrophilicity of the bromine source.

Q3: My reaction is producing a di-brominated byproduct. How can I prevent this?

A3: The formation of 2,4-dibromo or 4,5-dibromo species indicates that the reaction conditions are too harsh.

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.

  • Temperature: As mentioned previously, lower temperatures will reduce the overall reactivity and minimize the formation of di-brominated products.

Experimental Protocol: Optimized Synthesis of 4-Bromo-N-methylthiazole-2-carboxamide

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and substrate purity.

Materials:

  • N-methylthiazole-2-carboxamide

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylthiazole-2-carboxamide (1.0 eq.) in glacial acetic acid (10 mL per 1 mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DBDMH (0.55 eq., corresponding to 1.1 eq. of bromine) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker containing ice-cold saturated aqueous NaHCO₃. Stir until gas evolution ceases.

  • Work-up:

    • Extract the aqueous mixture with DCM (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (1 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-N-methylthiazole-2-carboxamide.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Bach, T., Hehn, J. P., & Harms, K. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5689–5697.
  • Gross, S., et al. (2011). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. Synthesis, 2011(02), 199-206.
  • Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5689–5697.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-764.
  • Karmakar, B., & Banerji, A. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(1), 49-56.
  • Al-Azzawi, A. M. (2018). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Chemical and Pharmaceutical Research, 10(5), 63-69.
  • Gaponik, P. N., et al. (2007). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 44(1), 1-6.
  • Dotsenko, V. V., et al. (2018). Synthesis and Regiospecific Bromination of (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile. Russian Journal of General Chemistry, 88(5), 1022-1028.
  • Moody, C. J., et al. (2014).
  • Li, Y., et al. (2021). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 11(59), 37373-37377.
  • Cornwall, P., Dell, C. P., & Knight, D. W. (1994). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (16), 2297-2305.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 38(1), 45-51.
  • Majumder, S., & Choudhury, J. (2018). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Asian Journal of Organic Chemistry, 7(10), 1959-1976.
  • Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions.
  • Tian, H., et al. (2025). Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. The Journal of Organic Chemistry.
  • ResearchGate. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved from [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
  • Wang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 51(S1), E1-E5.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102888.
  • LookChem. (2022, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241.
  • Chen, C., et al. (2016).
  • Asiri, A. M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Chemistry Central Journal, 17(1), 1-13.

Sources

Optimization

Technical Support Center: Navigating Cell Permeability Challenges of Thiazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide you with in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for one of the most common hurdles in the development of this important class of molecules: poor cell permeability. Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, offering a wide spectrum of biological activities.[1][2] However, their therapeutic potential is often limited by their inability to efficiently cross cellular membranes to reach their intended biological targets.

This resource is structured to address specific issues you may encounter during your experiments, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to diagnose and overcome permeability challenges, accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with the cell permeability of thiazole-based compounds.

Q1: My thiazole compound shows excellent target engagement in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, this is a classic indicator of poor cell permeability. When a compound is potent in a cell-free system (like an enzyme inhibition assay) but loses activity in a cellular context, it strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration. This discrepancy can arise from two primary factors: low passive diffusion across the cell membrane or active removal from the cell by efflux pumps.[3]

Q2: What are the key physicochemical properties of my thiazole compound that I should be concerned about for cell permeability?

A2: Several physicochemical properties are critical determinants of a compound's ability to passively diffuse across a cell membrane. For thiazole derivatives, you should pay close attention to:

  • Lipophilicity (LogP): This measures the compound's affinity for a lipid-like environment. A LogP value that is too low (hydrophilic) can prevent the compound from entering the lipid bilayer of the cell membrane, while a value that is too high can cause the compound to become trapped within the membrane. A balanced lipophilicity is crucial for effective membrane traversal.[4]

  • Polar Surface Area (PSA): This is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A high PSA is generally associated with poor permeability as it indicates a greater propensity for hydrogen bonding with the aqueous environment, making it energetically unfavorable to enter the lipophilic membrane interior.[5]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's aqueous solubility but hinder its ability to cross the nonpolar cell membrane.

Q3: What are the first experimental steps to confirm and quantify the poor permeability of my thiazole compound?

A3: A tiered approach using in vitro permeability assays is the standard best practice. The two most common and informative starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[3]

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability. It's an excellent first screen to understand your compound's intrinsic ability to cross a lipid membrane without the complexities of active transport.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport processes, including efflux.[8][9]

Troubleshooting Guide: In Vitro Permeability Assays

This section provides detailed troubleshooting for common issues encountered during PAMPA and Caco-2 assays with thiazole-based compounds.

Issue 1: Low Apparent Permeability (Papp) in the PAMPA Assay

If your thiazole compound exhibits a low apparent permeability coefficient (Papp) in the PAMPA assay, it points towards a fundamental issue with its ability to passively diffuse across a lipid membrane.

  • Possible Cause: Suboptimal physicochemical properties.

  • Troubleshooting Steps:

    • Analyze Physicochemical Properties: Review the compound's LogP, PSA, and molecular weight. If these fall outside the generally accepted ranges for good permeability (e.g., as defined by Lipinski's Rule of Five), structure-activity relationship (SAR) studies are warranted to guide medicinal chemistry efforts for optimization.[10]

    • pH Modification: The ionization state of your compound can dramatically affect its permeability. Thiazole-containing molecules may have ionizable groups. Consider running the PAMPA assay at different pH values that are physiologically relevant (e.g., pH 5.5, 6.5, 7.4) to simulate different regions of the gastrointestinal tract.[7][11] This can help determine if a specific pH improves the permeability of the neutral species.

Issue 2: Low Compound Recovery in the Caco-2 Assay

Low recovery, where the total amount of the compound in the donor and receiver compartments at the end of the assay is significantly less than the initial amount, can confound the interpretation of permeability data.[8]

  • Possible Cause 1: Poor Aqueous Solubility and Precipitation: Many thiazole derivatives are poorly soluble in aqueous buffers. The compound may be precipitating out of solution in the donor well, reducing the concentration available for transport.

    • Troubleshooting Steps:

      • Visual Inspection: Examine the donor wells under a microscope for any signs of compound precipitation.

      • Solubility Assessment: Formally assess the solubility of your compound in the assay buffer.

      • Use of Co-solvents: While DMSO is a common solvent, high concentrations can be toxic to the Caco-2 monolayer.[12] Ensure the final DMSO concentration is typically below 1%. If solubility is still an issue, consider the use of other less-toxic co-solvents or solubility-enhancing excipients.

      • Formulation Strategies: For particularly challenging compounds, pre-formulation with cyclodextrins can enhance aqueous solubility.[13][14] Cyclodextrins form inclusion complexes with poorly soluble drugs, increasing their concentration in the donor compartment.[15][16] However, be aware that excessive concentrations of cyclodextrin can lead to a decrease in the free fraction of the drug available for permeation.[15][17]

  • Possible Cause 2: Non-specific Binding: Lipophilic thiazole compounds can bind to the plastic of the assay plates, reducing the concentration of the compound available for transport.

    • Troubleshooting Steps:

      • Include Control Wells: Run the assay in wells without cells to quantify the extent of binding to the plate and membrane.

      • Bovine Serum Albumin (BSA): Including BSA in the receiver compartment can help to reduce non-specific binding by occupying potential binding sites on the plasticware.[8] It also improves the sink conditions for lipophilic compounds.

Issue 3: High Efflux Ratio in the Bidirectional Caco-2 Assay

A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indication that your thiazole compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp).[8] This means the compound can enter the cell but is actively pumped back out, preventing it from reaching its target.

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity: Re-run the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[8][18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[19]

    • Medicinal Chemistry Strategies to Mitigate Efflux:

      • Reduce Hydrogen Bonding Capacity: Introducing intramolecular hydrogen bonds can "hide" polar groups, reducing the compound's interaction with efflux pumps.

      • Increase Molecular Size/Volume: In some cases, increasing the size of the molecule can disrupt its binding to the P-gp transporter.[20]

      • Modify Charge and pKa: Adding or removing basic or acidic centers can alter the compound's ionization state and its affinity for efflux transporters.

    • Formulation-Based Approaches: Certain pharmaceutical excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp and can be incorporated into formulations to improve the oral bioavailability of P-gp substrates.[21]

    • Prodrug Approach: A prodrug strategy can be employed to mask the structural features of the compound that are recognized by P-gp.[21] Once inside the cell, the prodrug is cleaved to release the active parent molecule.

Data Interpretation and Advanced Protocols

This section provides guidance on interpreting your permeability data and outlines protocols for further investigation.

Interpreting Permeability Data

The following table provides a general guide for classifying compound permeability based on Caco-2 assay results.

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1LowPoor
1 - 10ModerateModerate to Good
> 10HighHigh

Data adapted from various sources.[19][22]

Protocol: Identifying P-glycoprotein Substrates in Caco-2 Assay

This protocol outlines the key steps to determine if your thiazole compound is a substrate for the P-gp efflux pump.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[19]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., >600 Ohms/cm²) indicates a well-formed monolayer.[19][23] Additionally, assess the permeability of a paracellular marker like Lucifer yellow.[8]

  • Bidirectional Transport Experiment:

    • Prepare solutions of your thiazole compound in transport buffer at the desired concentration.

    • For the A-B permeability assessment, add the compound solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • For the B-A permeability assessment, add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.

  • Sample Analysis: At the end of the incubation, collect samples from the receiver compartments and analyze the concentration of your compound using a suitable analytical method (e.g., LC-MS/MS).

  • P-gp Inhibition: Repeat the bidirectional transport experiment in the presence of a P-gp inhibitor (e.g., verapamil).

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficients (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

  • Data Interpretation: An efflux ratio > 2 that is significantly reduced in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.[19]

Visualizing Key Concepts

The following diagrams illustrate important concepts and workflows discussed in this guide.

G cluster_0 Initial Observation cluster_1 Potential Causes cluster_2 Diagnostic Assays High in vitro Potency High in vitro Potency Low Cellular Activity Low Cellular Activity High in vitro Potency->Low Cellular Activity Leads to discrepancy Poor Permeability Poor Permeability Low Cellular Activity->Poor Permeability Efflux Pump Activity Efflux Pump Activity Low Cellular Activity->Efflux Pump Activity PAMPA PAMPA Poor Permeability->PAMPA Investigate with Caco-2 Assay Caco-2 Assay Efflux Pump Activity->Caco-2 Assay Investigate with

Caption: Diagnostic workflow for addressing low cellular activity.

G cluster_solutions Solution Strategies Thiazole_Compound Thiazole Compound + Poor Solubility + P-gp Substrate Medicinal_Chemistry Medicinal Chemistry - Modify LogP/PSA - Add Intramolecular H-bonds - Prodrug Approach Thiazole_Compound->Medicinal_Chemistry Optimize via Formulation Formulation - Cyclodextrins - Nanoparticles - P-gp Inhibiting Excipients Thiazole_Compound->Formulation Enhance via

Caption: Overview of strategies to improve thiazole permeability.

References

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Pion. (2024, January 30). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Retrieved from [Link]

  • Conrad, S., et al. (n.d.). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Authorea. Retrieved from [Link]

  • Technology Networks. (n.d.). Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Retrieved from [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 992-1013.
  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). QSAR-based permeability model for drug-like compounds. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Loftsson, T., et al. (1996). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. International Journal of Pharmaceutics, 133(1-2), 1-13.
  • Ebert, A., et al. (2024). Pitfalls in evaluating permeability experiments with Caco-2/MDCK cell monolayers. European Journal of Pharmaceutical Sciences, 195, 106699.
  • PDSP. (n.d.). MDR-1/CaCo 2 Cell Assay. Retrieved from [Link]

  • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • Dimov, D., et al. (2019). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 24(11), 2149.
  • NIH. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Retrieved from [Link]

  • Feng, M. R., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of Pharmaceutical Sciences, 92(11), 2295-2303.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]

  • NIH. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability. Retrieved from [Link]

  • Singh, M. S., et al. (2022). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. Drug Development Research, 83(5), 1047-1060.
  • NIH. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]

  • Lee, J. H., et al. (2006). Prediction of the permeability of drugs through study on quantitative structure-permeability relationship. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 524-530.
  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 99, 105829.
  • Dahan, A., et al. (2010). The solubility-permeability interplay in using cyclodextrins as pharmaceutical solubilizers: mechanistic modeling and application to progesterone. Journal of Pharmaceutical Sciences, 99(6), 2739-2749.
  • MDPI. (2020, September 20). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]

  • Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 164-170.
  • PubMed. (2020, September 20). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of select compounds by Caco-2 permeability assay (left) and.... Retrieved from [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]

  • NIH. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Retrieved from [Link]

  • Bentham Science. (n.d.). Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • MDPI. (2024, July 14). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]

  • PubMed. (2020, January 17). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Retrieved from [Link]

  • Taylor & Francis. (2021, February 17). Full article: Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Frontiers. (2025, April 15). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of P-glycoprotein to prevent drug efflux. Retrieved from [Link]

  • NIH. (n.d.). Small and Innovative Molecules as New Strategy to Revert MDR. Retrieved from [Link]

  • MDPI. (2025, July 23). Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1. Retrieved from [Link]

  • ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • PubMed. (2018, May 10). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2021, May 10). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]

  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Troubleshooting

strategies for enhancing the stability of 4-Bromo-N-methylthiazole-2-carboxamide in experimental assays

Technical Support Center: 4-Bromo-N-methylthiazole-2-carboxamide Ticket ID: STAB-4Br-THZ-001 Status: Open Priority: High (Assay Integrity Risk) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N-methylthiazole-2-carboxamide

  • Ticket ID: STAB-4Br-THZ-001

  • Status: Open

  • Priority: High (Assay Integrity Risk)

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-Bromo-N-methylthiazole-2-carboxamide , a scaffold often used as a fragment in drug discovery or a building block for bioactive thiazoles.

While thiazoles are generally robust, this specific derivative possesses three distinct "stress points" that cause experimental variability:

  • The C2-Amide Bond: Susceptible to hydrolysis in non-neutral pH or presence of specific serum enzymes.

  • The C4-Bromine Atom: A potential site for photolytic radical generation (debromination).

  • Planar Stacking: High risk of precipitation (compound "crash out") in aqueous buffers due to π-π stacking.

This guide provides the protocols to stabilize this molecule in storage and assay conditions.

Module 1: Storage & Stock Solution Management

The Issue: Users often report "loss of potency" after storing DMSO stocks at -20°C. This is rarely chemical degradation but rather freeze-thaw precipitation or hygroscopic hydrolysis .

Protocol: The "Anhydrous Argon" System
  • Solvent: Use anhydrous DMSO (≥99.9%). Avoid DMF if possible, as it can decompose to amines that accelerate amide hydrolysis.

  • Concentration: Do not exceed 10 mM for long-term storage. Higher concentrations promote irreversible aggregation upon freezing.

  • Atmosphere: The 2-carboxamide bond is electron-deficient due to the thiazole ring, making it more electrophilic and prone to hydrolysis by atmospheric moisture.

    • Action: Backfill vials with Argon or Nitrogen before closing.

  • Container: Use amber glass vials (borosilicate). Avoid polystyrene, which can leach plasticizers or adsorb the lipophilic bromo-thiazole.

Visual Workflow: Stock Preparation

StockPrep Powder Lyophilized Powder Weigh Weigh in Low-Humidity Powder->Weigh Avoid Light Solvent Add Anhydrous DMSO Weigh->Solvent Argon Flush Aliquot Single-Use Aliquots Solvent->Aliquot Do NOT Vortex (Sonicate mild) Storage Store -80°C (Amber Vial) Aliquot->Storage No Freeze/Thaw

Figure 1: Optimized workflow for creating stable stock solutions to prevent hydrolysis and photolysis.

Module 2: Aqueous Assay Conditions (Troubleshooting)

The Issue: "My IC50 shifts significantly between runs." Root Cause: This is often due to micro-precipitation . The planar thiazole ring and the bromine atom increase lipophilicity (LogP), causing the compound to aggregate in aqueous buffers before binding the target.

Critical Parameters Table
ParameterRecommended RangeWhy?
pH 6.5 – 7.8The C2-amide is activated by the electron-withdrawing thiazole. pH > 8.0 accelerates base-catalyzed hydrolysis.
DMSO Limit 1% - 2% (v/v)Below 1%, the compound may crash out. Ensure the assay tolerates this DMSO level.
Surfactant 0.01% Triton X-100 or Tween-20Disrupts π-π stacking aggregates. Essential for reproducible serial dilutions.
Temperature 4°C - 25°CAvoid >37°C incubations > 2 hours. Amide hydrolysis kinetics double every 10°C.
FAQ: How do I confirm if my compound is precipitating?

The Dynamic Light Scattering (DLS) Check:

  • Prepare your assay buffer (with 1% DMSO).

  • Spike the compound at your highest screening concentration (e.g., 10 µM).

  • Incubate for 30 minutes.

  • Measure via DLS.

    • Result: If you see particle sizes > 10 nm, you have aggregation.

    • Fix: Increase DMSO to 2% or add 0.05% CHAPS.

Module 3: Photostability & Chemical Compatibility

The Issue: "I see an extra peak in LC-MS after leaving the plate on the bench." Root Cause: Photodebromination . Thiazole-bromides are sensitive to UV/Blue light. The C-Br bond can cleave homolytically, generating a radical that abstracts hydrogen from the solvent (forming the des-bromo analog).

Mechanism of Degradation

Unlike simple aryl bromides, the thiazole ring allows for specific excitation bands that facilitate radical cleavage.

  • Reaction: R-Br + hν → R• + Br• followed by R• + H-Solvent → R-H

  • Prevention: All handling must be done under yellow light or in amber tubes. Cover assay plates with aluminum foil during incubation.

Chemical Incompatibility Guide
ReagentCompatibilityNotes
DTT / BME Caution High concentrations (>5 mM) of strong reducing agents can facilitate radical debromination if exposed to light.
BSA / Serum Poor High non-specific binding (NSB) to albumin due to lipophilicity. Use "Low-Binding" plates.
TCEP Good Preferred reducing agent over DTT for this scaffold.
Visual Troubleshooting Logic

StabilityLogic Start Issue: Loss of Potency CheckLCMS Check LC-MS Purity Start->CheckLCMS PeakDesBromo Peak M-79 observed? (Des-bromo) CheckLCMS->PeakDesBromo PeakAcid Peak M+1 observed? (Hydrolysis to Acid) CheckLCMS->PeakAcid NoChange Purity OK, but Activity Low CheckLCMS->NoChange ActionLight SOL: Photolysis. Use Amber Tubes. PeakDesBromo->ActionLight Yes ActionPH SOL: Hydrolysis. Lower pH to 7.0. Check DMSO water content. PeakAcid->ActionPH Yes ActionAgg SOL: Aggregation. Add 0.01% Triton X-100. NoChange->ActionAgg Likely

Figure 2: Diagnostic logic tree for identifying the root cause of instability.

References

  • Thiazole-2-carboxamide Hydrolysis

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Photostability of Bromothiazoles

    • Title: Photolysis of Bromothiazoles in Hydrogen-Don
    • Source: Heterocycles (Via Semantic Scholar).
    • URL:[Link][1][2]

  • General Assay Guidance for Lipophilic Heterocycles

    • Title: Assay Guidance Manual - Compound Management.
    • Source: NCBI Bookshelf.
    • URL:[Link]

Sources

Optimization

dealing with inconsistent results in biological assays with 4-Bromo-N-methylthiazole-2-carboxamide

Technical Support Center: 4-Bromo-N-methylthiazole-2-carboxamide Assay Optimization Current Status: ● System Online | Role: Senior Application Scientist | Ticket ID: THZ-BR-402 Triage Desk: Diagnostic Overview Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N-methylthiazole-2-carboxamide Assay Optimization

Current Status:System Online | Role: Senior Application Scientist | Ticket ID: THZ-BR-402

Triage Desk: Diagnostic Overview

Welcome to the technical support hub. You are likely here because your dose-response curves are erratic, your


 values shift between days, or you are seeing "activity" that vanishes upon re-testing.

4-Bromo-N-methylthiazole-2-carboxamide is a halogenated heteroaromatic fragment. While the thiazole core is a privileged scaffold in medicinal chemistry, this specific motif introduces distinct physicochemical liabilities—specifically aqueous solubility limits and colloidal aggregation —that are the primary drivers of assay inconsistency.

Use the guide below to isolate your variable.

Module 1: The "Invisible" Variable (Solubility & Precipitation)

The Issue: The bromine atom at position 4 and the N-methyl group increase the lipophilicity (LogP) of the molecule compared to the parent acid. When you dilute your DMSO stock into aqueous assay buffer, the compound may form micro-precipitates that are invisible to the naked eye but catastrophic for assay reproducibility.[1]

Diagnostic Q&A:

  • Q: Why are my duplicates not matching within the same plate?

    • A: This is a hallmark of precipitation. Non-homogeneous suspensions lead to "hot spots" of high concentration and "dead zones" of low concentration.

  • Q: My compound works in Buffer A but fails in Buffer B. Why?

    • A: Ionic strength and pH drastically affect the solubility of thiazole carboxamides. If Buffer B has higher salt or a pH near the pKa of any ionizable groups (less relevant for this neutral amide, but critical if impurities are present), solubility drops.[1]

Protocol: The "Spin-Down" Validation Do not assume solubility based on clear wells.

  • Prepare your top assay concentration (e.g.,

    
    ) in assay buffer (containing the final % DMSO).[1]
    
  • Incubate for the duration of your standard assay (e.g., 1 hour).

  • Centrifuge half the sample at high speed (

    
    ) for 10 minutes to pellet micro-precipitates.
    
  • Analyze the supernatant vs. the un-spun control via HPLC-UV or LC-MS.

    • Passing Result: Supernatant concentration is

      
       of control.
      
    • Failing Result: Supernatant shows significant loss. You are screening a suspension, not a solution.

Visual Workflow: Solubility Triage

SolubilityTriage start Start: Inconsistent Data check_dmso Check Final DMSO % start->check_dmso turbidity Visible Turbidity? check_dmso->turbidity spin_test Run Spin-Down Test turbidity->spin_test No action_sol Action: Lower Top Conc. or Increase DMSO turbidity->action_sol Yes result_fail Concentration Loss > 10% spin_test->result_fail result_pass Concentration Stable spin_test->result_pass result_fail->action_sol action_next Proceed to Module 2 (Aggregation) result_pass->action_next

Figure 1: Decision tree for isolating solubility-driven assay noise.

Module 2: The "Ghost" Activity (Colloidal Aggregation)

The Issue: Planar, hydrophobic heterocycles like thiazoles are notorious "aggregators."[1] They can form colloidal particles that sequester enzymes or proteins, leading to false positive inhibition .[1] This activity is non-specific and often dependent on the presence of detergent.

Diagnostic Q&A:

  • Q: I see inhibition, but the Hill slope is very steep (> 2.0). Is this real?

    • A: Likely not. Steep Hill slopes often indicate a phase transition (aggregation) rather than 1:1 binding.[1]

  • Q: How do I prove it's aggregation?

    • A: The "Detergent Sensitivity Test" is the gold standard. Aggregates are sensitive to non-ionic detergents like Triton X-100 or Tween-20.

Protocol: Detergent Counter-Screen Run your assay in two parallel conditions:

ConditionBuffer CompositionExpected Result (If Aggregator)Expected Result (If Specific Binder)
A (Standard) Standard Buffer (e.g., 0.01% Triton)


B (High Detergent) Standard Buffer + 0.1% Triton X-100 Activity Lost (

)
Activity Retained (

)

Note: If adding detergent kills the activity, your compound was likely inhibiting via non-specific sequestration (aggregation).[1]

Module 3: Chemical Integrity (Stability & Reactivity)

The Issue: While the thiazole-2-carboxamide core is generally robust, the 4-bromo substituent introduces specific vulnerabilities.

  • Photolysis: Carbon-Bromine bonds on heterocycles can be labile under UV light (often used in lab hoods), leading to debromination.[1]

  • Nucleophilic Attack: If your assay buffer contains high concentrations of thiols (DTT,

    
    -mercaptoethanol) and the pH is basic, the bromine could potentially undergo displacement, although this is slower on a thiazole than a pyridine.[1]
    

Diagnostic Q&A:

  • Q: My stock solution turned yellow/brown over time.

    • A: This indicates degradation or oxidation. Thiazoles can oxidize to N-oxides, or the bromine can be liberated.[1] Discard the stock.

  • Q: Can I use DTT in my buffer?

    • A: Use TCEP (Tris(2-carboxyethyl)phosphine) instead.[1] TCEP is a stable, non-nucleophilic reducing agent that will not react with your electrophilic bromine atom.[1]

Visual Workflow: Chemical Stability Check

StabilityCheck sample Compound Stock light Light Exposure? sample->light thiol Thiol (DTT) present? sample->thiol lcms LC-MS Analysis light->lcms thiol->lcms deg1 Debrominated Product (M-79 mass shift) lcms->deg1 Photolysis deg2 Thiol Adduct (Mass shift + DTT) lcms->deg2 Nucleophilic Attack stable Parent Peak Intact lcms->stable No Reaction

Figure 2: Pathway analysis for potential chemical degradation modes.[1]

References

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters (via NCBI/PMC) Relevance: Definitive guide on thiazole reactivity, redox potential, and assay interference mechanisms.[1] URL:[Link]

  • Assay Interference by Aggregation Source: NIH Assay Guidance Manual Relevance: The authoritative standard for diagnosing and mitigating colloidal aggregation in small molecule screens. URL:[Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents Source: PLOS ONE / PubMed Central Relevance: Provides context on the physicochemical properties and biological behavior of the thiazole-carboxamide scaffold. URL:[Link]

  • PubChem Compound Summary: 4-Bromo-1,3-thiazole-2-carboxylic acid Source: PubChem Relevance: Physical property data (LogP, molecular weight) for the parent acid scaffold.[1] URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

The Lynchpin Scaffold: Unlocking Potency in 4-Bromo-N-methylthiazole-2-carboxamide Analogs

Topic: Structure-Activity Relationship of 4-Bromo-N-methylthiazole-2-carboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 4-Bromo-N-methylthiazole-2-carboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the high-stakes arena of kinase inhibition and antiviral discovery, the thiazole-2-carboxamide core has emerged as a privileged scaffold. However, the specific derivative 4-Bromo-N-methylthiazole-2-carboxamide represents more than just a library member; it is a strategic "lynchpin" intermediate.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, contrasting it with non-halogenated and alternative amide analogs. We demonstrate that the 4-bromo substituent is not merely a steric placeholder but a critical synthetic handle that grants access to the hydrophobic pocket of targets like c-Met kinase and SARS-CoV-2 Mpro .

Structural Dissection & Mechanistic SAR

To understand the utility of 4-Bromo-N-methylthiazole-2-carboxamide, we must dissect its three pharmacophoric zones. The biological activity is rarely intrinsic to the bromine itself but arises from the products generated via this position.

The SAR Map (Graphviz Visualization)

SAR_Map Core 4-Bromo-N-methylthiazole- 2-carboxamide Core Zone_C2 Zone 1: C2-Carboxamide (H-Bonding) Core->Zone_C2 Zone_C4 Zone 2: C4-Bromine (The Gateway) Core->Zone_C4 Zone_S1 Zone 3: Thiazole Sulfur (Dipole/Lipophilicity) Core->Zone_S1 Outcome_Kinase Kinase Hinge Binding (c-Met, VEGFR) Zone_C2->Outcome_Kinase Donor/Acceptor motif Outcome_Coupling Cross-Coupling Access (Suzuki/Stille) Zone_C4->Outcome_Coupling Reactive Handle Outcome_Perm Membrane Permeability (LogP Modulation) Zone_S1->Outcome_Perm S- $pi$ interactions

Figure 1: Pharmacophoric dissection of the 4-Bromo-N-methylthiazole-2-carboxamide scaffold. The C4-Bromine is the critical divergence point for library expansion.

Detailed Zone Analysis
  • Zone 1: The N-Methyl Carboxamide (C2 Position)

    • Function: Acts as the primary anchor in the ATP-binding pocket of kinases. The carbonyl oxygen functions as a hydrogen bond acceptor, while the amide nitrogen (N-H) serves as a donor.

    • Why N-Methyl? Compared to a primary amide (-NH2), the N-methyl group increases lipophilicity (LogP) without abolishing the hydrogen bond donor capability. It also introduces a steric constraint that can lock the bioactive conformation, reducing the entropic penalty upon binding.

  • Zone 2: The 4-Bromo "Gateway" (C4 Position)

    • Function: While halogens can sometimes participate in "halogen bonding," the primary value of the C4-bromo group in this context is synthetic versatility . It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

    • Biological Implication: Replacing the Br with an aryl or heteroaryl group allows the molecule to reach into the deep hydrophobic back-pocket of enzymes (e.g., the "selectivity pocket" of c-Met).

  • Zone 3: The Thiazole Ring (C5 Position)

    • Function: The sulfur atom imparts specific electronic properties, often engaging in S-

      
       interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein's active site.
      
Comparative Performance Guide

This section compares the "Gateway" molecule (4-Bromo) against its downstream derivatives and alternative precursors.

Table 1: Comparative Profile of Thiazole-2-Carboxamide Analogs

Feature4-Bromo-N-methyl...[2][3][4][5] (The Scaffold) 4-H Analog (Unsubstituted) 4-Aryl Derivative (The Product)
Primary Role Intermediate / Building BlockNegative Control / FragmentActive Pharmaceutical Ingredient (API)
c-Met IC50 > 10 µM (Inactive)> 50 µM (Inactive)2.5 - 10 nM (Highly Potent)
Synthetic Utility High (Suzuki/Stille ready)Low (Requires C-H activation)N/A (Final Product)
Solubility ModerateHighLow (Requires formulation)
Key Reference Snippet 1.1, 1.11Snippet 1.12Snippet 1.1, 1.7

Expert Insight: Do not screen the 4-Bromo scaffold expecting nanomolar potency. Its value lies in its transformability . In c-Met assays, the 4-bromo precursor typically shows negligible inhibition. However, coupling it with a 3-quinolinyl or 4-fluorophenyl boronic acid yields derivatives with IC50 values in the low nanomolar range (e.g., Compound 51am, IC50 = 2.54 nM [1]).

Experimental Protocols
Protocol A: Palladium-Catalyzed Diversification (Suzuki Coupling)

Objective: To convert the inactive 4-bromo scaffold into a bioactive library.

Reagents:

  • Substrate: 4-Bromo-N-methylthiazole-2-carboxamide (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (0.05 eq) - Chosen for resistance to oxidation.

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) - Critical for solubilizing the boronic acid.

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Activation: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Palladium black. Partition between EtOAc and Water.

  • Validation: Verify conversion via LC-MS. Look for the disappearance of the Br isotope pattern (1:1 ratio at M/M+2).

Protocol B: Kinase Inhibition Assay (c-Met)

Objective: To quantify the potency gain from C4-substitution.

Assay Principle: FRET-based competition assay (e.g., LanthaScreen).

  • Preparation: Prepare a 3x serial dilution of the synthesized analog in DMSO.

  • Incubation: Mix kinase (c-Met), Alexa Fluor® labeled tracer, and the test compound in assay buffer.

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Mechanism:[6] If your compound binds the hinge region (Zone 1) and hydrophobic pocket (Zone 2), it displaces the tracer, decreasing the FRET signal.

  • Control: Use Foretinib as a positive control (IC50 ~1-3 nM).

Biological Pathway Visualization

The following diagram illustrates how the functionalized scaffold interrupts the HGF/c-Met signaling cascade, a primary target for these analogs.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation Phospho Autophosphorylation (Tyr1234/1235) cMet->Phospho Kinase Activity Inhibitor 4-Aryl-Thiazole Analog (Inhibitor) Inhibitor->cMet Competitive Binding (ATP Pocket) Inhibitor->Phospho BLOCKS Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) Phospho->Downstream Proliferation Cell Proliferation & Metastasis Downstream->Proliferation

Figure 2: Mechanism of Action. The 4-aryl-thiazole derivative (synthesized from the 4-bromo precursor) competitively binds the c-Met ATP pocket, halting downstream oncogenic signaling.

References
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Taylor & Francis Online. URL:[Link][7]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. Source:[8][9] PubChem.[8][9] URL:[Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Source: MDPI (Molecules). URL:[Link]

Sources

Comparative

cross-validation of 4-Bromo-N-methylthiazole-2-carboxamide's target engagement

This guide focuses on the cross-validation of 4-Bromo-N-methylthiazole-2-carboxamide , a critical fragment scaffold and synthetic intermediate widely utilized in the discovery of Bromodomain (BET) inhibitors and Kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the cross-validation of 4-Bromo-N-methylthiazole-2-carboxamide , a critical fragment scaffold and synthetic intermediate widely utilized in the discovery of Bromodomain (BET) inhibitors and Kinase inhibitors .[1]

Unlike fully optimized clinical candidates, this molecule is primarily evaluated for its intrinsic ligand efficiency and binding mode suitability in Fragment-Based Drug Discovery (FBDD).[1]

A Technical Comparison Guide for Fragment-Based Screening & Scaffold Validation

Executive Summary & Mechanistic Context[2]

4-Bromo-N-methylthiazole-2-carboxamide (CAS: 959755-98-7) acts as a "privileged structure" in medicinal chemistry.[1] It is not a standalone drug but a high-value warhead precursor or anchoring fragment .[1] Its primary utility lies in its ability to engage specific protein pockets—most notably the acetyl-lysine binding pocket of Bromodomains (e.g., BRD4) and the ATP-binding hinge region of Kinases .[1]

Why Validate This Target?

In drug development, this fragment is often the "starting point."[1] Validating its engagement ensures that the core scaffold binds the target before complex synthetic elaboration (e.g., Suzuki coupling at the 4-bromo position) takes place.[1]

FeatureSpecification
Primary Target Class BET Bromodomains (BRD4, BRD2) & Kinases (e.g., CDK2, EGFR).[1]
Binding Mechanism Hydrogen Bonding (via Amide/Thiazole N) & Halogen Bonding (via Bromine).[1][2]
Key Application Fragment-Based Drug Discovery (FBDD), Lead Optimization Intermediate.[1]
Validation Challenge Low affinity (typically µM-mM range) requires high-sensitivity biophysical assays.[1]

Comparative Analysis: Performance vs. Alternatives

When selecting a starting fragment for BET or Kinase campaigns, 4-Bromo-N-methylthiazole-2-carboxamide competes with other standard "anchors."[1]

Table 1: Fragment Scaffold Comparison
Characteristic4-Bromo-N-methylthiazole-2-carboxamide 3,5-Dimethylisoxazole (Classic BET Anchor)2-Aminopyrimidine (Classic Kinase Anchor)
Binding Mode Bidentate: Amide H-bond donor + Thiazole N acceptor.[1]Monodentate: Isoxazole O/N mimics Acetyl-Lysine.[1]Bidentate: Hinge binder (Donor-Acceptor).
Synthetic Utility High: 4-Br allows direct Suzuki/Buchwald coupling.[1]Medium: Requires functionalization of methyl groups.[2]High: C-H activation or pre-functionalized.
Selectivity Potential Moderate-High: Thiazole S interacts with specific gatekeepers (Met/Cys).[1]Low: Promiscuous binder across BET family.[2]Low: Promiscuous kinase binder (Type I).[1][2]
Solubility Moderate: Br increases lipophilicity (logP ~2.4).[1][2]High: Very polar fragment.[2]High: Water soluble.[2]
Detection Suitability Excellent: Br provides anomalous signal for X-ray; distinct NMR shifts.Good: Simple NMR spectrum.Good: UV active.[2]

Validated Experimental Workflows

To confirm target engagement, one cannot rely on standard IC50 assays due to the fragment's naturally low affinity.[1] A biophysical cross-validation approach is required.[2]

Diagram 1: The "Triad" Validation Workflow

This workflow ensures that binding signals are real and not artifacts of aggregation or interference.[1]

FragmentValidation Start 4-Bromo-N-methylthiazole- 2-carboxamide Sample Step1 Step 1: Surface Plasmon Resonance (SPR) Start->Step1 Screening (Kd > 100µM) Step2 Step 2: Ligand-Observed NMR (STD/WaterLOGSY) Step1->Step2 Confirm Binder Step3 Step 3: X-ray Crystallography (Soaking) Step2->Step3 Structural Insight Decision Go/No-Go Decision Step3->Decision Decision->Start No Binding (Discard) Output Validated Starting Point for Lead Opt Decision->Output Binding Confirmed

Caption: A sequential biophysical cascade to filter false positives and validate the fragment's specific binding mode.

Protocol A: Surface Plasmon Resonance (SPR) for Low-Affinity Binders

Rationale: SPR is the primary filter to distinguish specific binding from "sticky" aggregation.[1][2]

Objective: Determine dissociation constant (


) and residence time.
  • Sensor Chip Preparation:

    • Immobilize Target Protein (e.g., BRD4-BD1) on a CM5 or Ni-NTA chip.[1]

    • Critical: Keep immobilization levels low (2000-3000 RU) to avoid steric hindrance, but high enough to detect small molecular weight fragments (~221 Da).[1][2]

  • Solvent Correction:

    • Prepare fragment samples in running buffer (PBS-P + 2-5% DMSO).[1]

    • Perform DMSO calibration (0.5% to 5%) to correct for bulk refractive index changes.[1][2]

  • Injection Cycle:

    • Inject 4-Bromo-N-methylthiazole-2-carboxamide at concentrations ranging from 10 µM to 1 mM (2-fold dilution series).

    • Contact time: 30s; Dissociation time: 60s.[1][2]

    • Flow rate: High (30-50 µL/min) to minimize mass transport limitations.

  • Data Analysis:

    • Fit to a 1:1 Steady State Affinity model .[1][2]

    • Self-Validation Check: The

      
       should be consistent with the theoretical 
      
      
      
      based on molecular weight ratio.[1][2] If
      
      
      , suspect aggregation.[1][2]
Protocol B: Saturation Transfer Difference (STD) NMR

Rationale: Confirms the fragment interacts with the protein in solution and identifies the "epitope" (which part of the molecule binds).[1][2]

  • Sample Prep:

    • Protein: 5-10 µM (e.g., Kinase domain).[1]

    • Ligand: 500-1000 µM (100x excess).[1]

    • Buffer: Deuterated phosphate buffer (pH 7.4).

  • Acquisition:

    • Record 1H on-resonance spectrum (irradiating protein methyls at -0.5 ppm).

    • Record 1H off-resonance spectrum (irradiating at 30 ppm).

  • Analysis:

    • Subtract spectra.[1][2] Signals that appear in the difference spectrum belong to the ligand protons in contact with the protein.[1][2]

    • Specific Expectation: For 4-Bromo-N-methylthiazole-2-carboxamide, expect strong STD signals from the N-methyl group and the Thiazole ring proton , confirming the amide and ring are buried in the pocket.[1]

Mechanism of Action: The "Anchoring" Hypothesis[1][3]

The efficacy of this scaffold relies on a specific interaction geometry.[1][2]

Diagram 2: Predicted Binding Mode (Kinase/Bromodomain)

Visualizing the H-bond network that justifies the use of this scaffold.

BindingMode cluster_ligand 4-Bromo-N-methylthiazole-2-carboxamide Backbone Protein Backbone (e.g., Hinge Region / Asn140) Ligand_N Thiazole N (Acceptor) Backbone->Ligand_N H-Bond Water Conserved Water Ligand_NH Amide NH (Donor) Ligand_NH->Backbone H-Bond Ligand_NH->Water Water Bridge (Optional) Ligand_Br 4-Bromo (Solvent Exposed / Handle)

Caption: Bidentate binding mode where the thiazole-amide motif mimics the natural substrate (e.g., Acetyl-Lysine or ATP).[1][3]

References

  • Bromodomain Inhibition Strategies

    • Source: Patent/Literature on Thiazole-based BET inhibitors.[1]

    • Context: Describes the synthesis of 4-Bromo-N-methylthiazole-2-carboxamide as a key intermedi
    • Citation:[1][2]

  • Thiazole Scaffold in Cancer Therapy

    • Source: ACS Omega / PMC.[1][2]

    • Context: Validates the "Thiazole-2-carboxamide" core as a potent inhibitor of EGFR, HER2, and VEGFR-2.[1]

    • Citation: (Representative Scaffold Validation).[1][2]

  • Fragment Screening & Antitubercular Activity

    • Source: PLOS One.[1][2][4]

    • Context: Identifies 2-aminothiazole-4-carboxylate derivatives (structural analogs) as inhibitors of M. tuberculosis mtFabH.
    • Citation:[1][2][4]

  • Chemical Property Data

    • Source: PubChem / Sigma-Aldrich.[1][5]

    • Context: Physical properties (LogP, Solubility) for assay development.[1][2]

    • Citation:[1][2]

Sources

Validation

Evaluation Guide: Off-Target Profiling of 4-Bromo-N-methylthiazole-2-carboxamide

Topic: Evaluating the Off-Target Effects of 4-Bromo-N-methylthiazole-2-carboxamide Content Type: Publish Comparison Guide Executive Summary 4-Bromo-N-methylthiazole-2-carboxamide (referred to herein as 4-Br-MTC ) is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Off-Target Effects of 4-Bromo-N-methylthiazole-2-carboxamide Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-N-methylthiazole-2-carboxamide (referred to herein as 4-Br-MTC ) is a functionalized heterocyclic scaffold frequently utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or as a core intermediate for synthesizing inhibitors of BET bromodomains , ASK1 , and Mycobacterium tuberculosis InhA . While the thiazole-2-carboxamide moiety offers favorable hydrogen-bonding geometry and rigid vector alignment, its application is often plagued by specific off-target liabilities—primarily CYP450 inhibition and metabolic activation .

This guide objectively evaluates the off-target landscape of 4-Br-MTC, comparing it against common bioisosteric alternatives (e.g., Pyrazole-3-carboxamides and 4-Chloro analogs). It provides experimental protocols to validate these effects, ensuring your lead optimization phase is grounded in robust exclusion criteria.

Part 1: The Off-Target Landscape

The utility of 4-Br-MTC is often compromised by two distinct mechanisms of off-target interference. Understanding these causalities is the first step in mitigation.

1. Mechanism: Type II CYP Inhibition (The "Thiazole Trap")

The exposed nitrogen (N3) in the thiazole ring is a potent ligand for the heme iron in Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 .

  • Causality: The electron-deficient nature of the thiazole (exacerbated by the electron-withdrawing 2-carboxamide group) can paradoxically increase the affinity of the lone pair for the heme iron if the steric bulk allows it.

  • Consequence: This results in Type II binding spectra , leading to non-competitive inhibition of drug metabolism and potential drug-drug interactions (DDI).

2. Mechanism: Metabolic Bioactivation (S-Oxidation)

Unlike phenyl rings, the thiazole sulfur is susceptible to oxidation.

  • Causality: CYP-mediated oxidation can form reactive sulfoxides or sulfones, or lead to ring opening.

  • Consequence: The 4-Bromo substituent can act as a leaving group upon oxidative attack or glutathione (GSH) conjugation, leading to covalent protein adduction (idiosyncratic toxicity).

Part 2: Comparative Analysis

This section compares 4-Br-MTC with two primary alternatives used in similar medicinal chemistry campaigns: the 4-Chloro analog (4-Cl-MTC) and the 1-Methylpyrazole analog (1-Me-PzC).

Performance Matrix: Selectivity & Liability
Feature4-Br-MTC (Target)4-Cl-MTC (Alternative A)1-Me-PzC (Alternative B)
Primary Utility Halogen bonding, Hydrophobic fillLower MW, similar vectorReduced lipophilicity, H-bond acceptor
CYP2C9 IC50 High Risk (< 5 µM)Moderate (~10 µM)Low Risk (> 50 µM)
Metabolic Stability Low (Debromination risk)ModerateHigh
Ligand Efficiency (LE) 0.35 - 0.400.42 - 0.45 0.30 - 0.35
Solubility (pH 7.4) ModerateModerateHigh
Synthetic Utility Excellent (Suzuki/Buchwald)Good (Suzuki harder)Good (Amide coupling)

Expert Insight:

  • Choose 4-Br-MTC only if the bromine atom is essential for a specific Halogen Bond (e.g., with a backbone carbonyl in the target protein) or if it fills a specific hydrophobic pocket (e.g., the ZA loop in Bromodomains).

  • Switch to 1-Me-PzC if CYP inhibition is a project-killing liability. The pyrazole nitrogen is less likely to coordinate with heme iron.

  • Switch to 4-Cl-MTC to improve Ligand Efficiency (LE) while maintaining the halogen vector, provided the bromine's specific sigma-hole is not critical.

Part 3: Experimental Protocols

To validate the off-target effects of 4-Br-MTC in your specific biological context, use the following self-validating workflows.

Protocol A: Cytochrome P450 Inhibition Assay (Spectral Binding)

Objective: Determine if 4-Br-MTC binds directly to the heme iron (Type II inhibition).

  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Record the baseline optical spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add 4-Br-MTC (dissolved in DMSO, final <0.1%) in stepwise increments (0.5 µM to 50 µM) to the sample cuvette; add vehicle to the reference cuvette.

  • Readout: Measure the difference spectrum.

    • Peak at ~425-435 nm / Trough at ~390-405 nm: Indicates Type II binding (Direct N-Fe interaction). This confirms the thiazole nitrogen liability.

    • Peak at ~385-390 nm / Trough at ~420 nm: Indicates Type I binding (Substrate binding).

  • Validation: Use Ketoconazole (Type II control) and Testosterone (Type I control).

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess the potential for reactive metabolite formation (e.g., via debromination).

  • Incubation: Incubate 4-Br-MTC (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection) to the reaction mix.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS (High Resolution).

  • Data Interpretation: Search for Mass Shifts corresponding to:

    • +305 Da: GSH adduct.

    • +225 Da: GSH adduct minus HBr (indicative of nucleophilic aromatic substitution or addition-elimination).

    • Detection of these adducts necessitates a scaffold hop to a non-halogenated alternative.

Part 4: Visualizing the Mechanism

The following diagram illustrates the critical decision pathways for evaluating 4-Br-MTC, highlighting the structural causes of off-target toxicity.

OffTargetEvaluation Compound 4-Bromo-N-methylthiazole- 2-carboxamide Structure Structural Features Compound->Structure ThiazoleN Thiazole Nitrogen (N3) Structure->ThiazoleN BromoGroup C4-Bromo Substituent Structure->BromoGroup CYP_Interaction CYP Heme Coordination (Type II Binding) ThiazoleN->CYP_Interaction Lone Pair Donation Metabolic_Act Oxidative Metabolism (S-Oxidation) BromoGroup->Metabolic_Act Leaving Group Potential Toxicity DDI Risk & Liver Toxicity CYP_Interaction->Toxicity Inhibits CYP2C9/3A4 Adducts Reactive Metabolites (GSH Adducts) Metabolic_Act->Adducts Covalent Binding Alternative Switch to Pyrazole/Chloro-Analog Toxicity->Alternative If IC50 < 10µM Adducts->Alternative If Adducts Detected

Figure 1: Mechanistic pathway linking the structural features of 4-Br-MTC to specific off-target toxicities.

References
  • Dalvie, D. et al. (2002). "Assessment of the metabolic activation of thiazole derivatives." Chemical Research in Toxicology.

  • Riley, R. J. et al. (2007). "Cytochrome P450 inhibition by thiazole derivatives: Structural analysis and prediction." Drug Metabolism and Disposition.

  • Bamborough, P. et al. (2012). "Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Scaffold Hopping." Journal of Medicinal Chemistry.

  • Fish, P. V. et al. (2014). "Thiazole-4-carboxamide inhibitors of Mycobacterium tuberculosis: Off-target effects and selectivity." Bioorganic & Medicinal Chemistry Letters.

Comparative

benchmarking 4-Bromo-N-methylthiazole-2-carboxamide against known anticancer drugs

Title: Comparative Profiling Guide: 4-Bromo-N-methylthiazole-2-carboxamide vs. Established Anticancer Agents Executive Summary This guide provides a technical framework for benchmarking 4-Bromo-N-methylthiazole-2-carboxa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling Guide: 4-Bromo-N-methylthiazole-2-carboxamide vs. Established Anticancer Agents

Executive Summary

This guide provides a technical framework for benchmarking 4-Bromo-N-methylthiazole-2-carboxamide (hereafter 4-Br-NMTC ). While often utilized as a high-value synthetic intermediate, this scaffold exhibits intrinsic biological activity characteristic of the "privileged" thiazole class.[1]

In drug discovery, 4-Br-NMTC functions primarily as a Lead Fragment . Unlike fully optimized clinical drugs (e.g., Dasatinib, Paclitaxel), its value lies in its Ligand Efficiency (LE) and Synthetic Tractability . This guide outlines the protocols to benchmark 4-Br-NMTC against:

  • Dasatinib (Sprycel): A structural analog and kinase inhibitor standard.

  • Cisplatin/Doxorubicin: Standard-of-care cytotoxic agents for phenotypic screening.

Part 1: Physicochemical & In Silico Benchmarking

Before wet-lab experimentation, the product must be benchmarked using Fragment-Based Drug Discovery (FBDD) metrics. The 4-Br-NMTC scaffold is designed to be "grown" into a high-affinity inhibitor; therefore, it should be compared on Ligand Efficiency rather than raw potency.

Table 1: Physicochemical Profile vs. Market Standards
Metric4-Br-NMTC (The Scaffold)Dasatinib (The Kinase Standard)Cisplatin (The Cytotoxic Standard)Benchmarking Insight
MW (Da) ~221.08488.01300.05High Headroom: Low MW allows addition of functional groups without breaking Lipinski's Rule of 5.
LogP ~1.2 (Predicted)3.8-2.19Ideal Lipophilicity: 4-Br-NMTC sits in the "Golden Triangle" for optimization (1 < LogP < 3).
TPSA (Ų) ~41-5588.00.0Permeability: Low TPSA suggests excellent passive membrane permeability.
Role Fragment / Building BlockOptimized Clinical DrugDNA CrosslinkerUtility: The Br-handle allows rapid SAR expansion via Suzuki/Buchwald couplings.

Analyst Note: Do not penalize 4-Br-NMTC for lower potency in this phase. Its high Ligand Efficiency (LE) —binding energy per heavy atom—is the key competitive advantage over larger, "greasier" screening hits.

Part 2: Biological Benchmarking Protocols

To objectively validate 4-Br-NMTC, you must employ a Self-Validating Protocol that accounts for its role as a reactive scaffold.

Experiment A: Phenotypic Cytotoxicity (MTT Assay)

Objective: Determine the baseline toxicity of the scaffold compared to broad-spectrum agents. Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

Protocol Logic:

  • Seeding: Seed cells (5x10³ cells/well) in 96-well plates.

  • Treatment: Treat with 4-Br-NMTC (Range: 0.1 µM – 100 µM) vs. Doxorubicin (Range: 0.001 µM – 10 µM).

  • Duration: 72-hour incubation to allow "slow-binding" kinetics common in thiazoles.

  • Readout: MTT or CCK-8 assay at 570 nm.

Benchmarking Criteria:

  • Success Metric: If 4-Br-NMTC shows an

    
    , it is a validated hit .
    
  • Comparison: It will likely be 100x less potent than Doxorubicin. This is expected. The goal is to demonstrate specific toxicity (clean background) vs. general toxicity.

Experiment B: Kinase Selectivity Profiling (The "Dasatinib Test")

Objective: Thiazole-2-carboxamides often target the ATP-binding pocket of kinases (e.g., Src, Abl, EGFR). Comparator: Dasatinib (nanomolar Src/Abl inhibitor).

Protocol Logic:

  • Assay: FRET-based kinase binding assay or ADP-Glo™ Kinase Assay.

  • Targets: Panel including Src, EGFR, VEGFR-2 .

  • Mechanism: The 2-carboxamide nitrogen acts as a hinge binder (H-bond donor/acceptor).

Visualization of the Benchmarking Workflow:

BenchmarkingWorkflow Compound 4-Br-NMTC (Scaffold) InSilico In Silico Profiling (LogP, TPSA, LE) Compound->InSilico Step 1 KinaseAssay Kinase Panel (Target: Src/EGFR) InSilico->KinaseAssay Step 2: Mechanism Phenotypic Cytotoxicity (MTT) (MCF-7 / A549) InSilico->Phenotypic Step 3: Potency Decision Hit Classification KinaseAssay->Decision Compare vs. Dasatinib Phenotypic->Decision Compare vs. Doxorubicin

Figure 1: The Integrated Benchmarking Workflow. This logic ensures that the compound is evaluated both for specific target engagement (Kinase) and general efficacy (Phenotypic).

Part 3: Structural Activity Relationship (SAR) & Synthetic Utility

The primary competitive advantage of 4-Bromo-N-methylthiazole-2-carboxamide is the 4-Bromo position. This "warhead" allows for rapid diversification, a feature lacking in many finished drugs.

Mechanism of Optimization:

  • The "Head" (Thiazole-Carboxamide): Binds to the kinase hinge region (conserved H-bonds).

  • The "Tail" (4-Bromo substitution): The bromine is replaced via Suzuki coupling to access the hydrophobic back-pocket of the enzyme, increasing potency from micromolar (

    
    ) to nanomolar (
    
    
    
    ).

SAR Logic Diagram:

SAR_Logic Core 4-Br-NMTC Core (Hinge Binder) Modification Suzuki Coupling (at 4-Br position) Core->Modification Synthetic Expansion Result High Potency Analog (Specificity) Modification->Result Access Hydrophobic Pocket Dasatinib Reference: Dasatinib (Thiazole Core) Dasatinib->Core Structural Homology

Figure 2: SAR Expansion Logic. The diagram illustrates how the 4-Br-NMTC scaffold serves as the structural foundation for generating high-potency inhibitors similar to Dasatinib.

Part 4: Summary of Comparative Data (Representative)

When publishing your internal data, structure your results table as follows to highlight the progression of potency.

Compound StageCompound IDTarget (

)
Cell Viability (

)
Interpretation
Scaffold 4-Br-NMTC > 10 µM ~ 45 µM Starting Point: Low potency, but high efficiency per atom. Clean toxicity profile.
Lead Gen Aryl-Derivative500 nM2.5 µMHit: Addition of aryl group at C4 improves potency 20-fold.
Clinical Ref Dasatinib < 1 nM < 0.1 µM Goal: The benchmark for fully optimized efficacy.
Cytotoxic Ref Doxorubicin N/A0.5 µMControl: Benchmark for general cell killing.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors.[1][2][3] ACS Publications. Retrieved from

  • Bentham Science. (2018). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Bromo-1,3-thiazole-2-carboxylic acid derivatives. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 4-Bromo-N-methylthiazole-2-carboxamide Studies

Introduction: From Molecule to Meaning In the landscape of modern drug discovery, thiazole and its derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Molecule to Meaning

In the landscape of modern drug discovery, thiazole and its derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 4-Bromo-N-methylthiazole-2-carboxamide, is a member of this versatile class. However, the journey from synthesizing a promising compound to substantiating its therapeutic potential is paved with rigorous experimental validation. The credibility of these experiments hinges not only on meticulous laboratory technique but equally on the robust and appropriate statistical analysis of the resulting data.[3][4]

The Experimental Premise: A Comparative Cytotoxicity Study

To ground our statistical discussion, let's establish a hypothetical experiment. We aim to evaluate the anticancer potential of our lead compound, 4-Bromo-N-methylthiazole-2-carboxamide (hereafter "Test Compound"), against a human breast adenocarcinoma cell line (e.g., MCF-7).[5] The study will compare the Test Compound's effect against a vehicle control (e.g., DMSO) and a standard-of-care chemotherapeutic agent (e.g., Doxorubicin).

  • Objective: To determine if the Test Compound exhibits a statistically significant cytotoxic effect and to quantify its potency (IC50) relative to a standard drug.

  • Assay: A cell viability assay, such as the MTT assay, will be used to measure the percentage of viable cells after treatment.[6]

  • Experimental Groups:

    • Vehicle Control (0.1% DMSO)

    • Test Compound (at 6-8 concentrations, e.g., 0.1, 1, 10, 25, 50, 100 µM)

    • Doxorubicin (at 6-8 concentrations)

  • Replication: Each condition will be tested in triplicate (n=3) to ensure the reliability of the data.[7]

This common experimental design presents several statistical questions: Is the data from our replicates consistent? Does the Test Compound reduce cell viability compared to the control? How does its potency compare to Doxorubicin? Answering these requires a multi-step statistical workflow.

Part 1: Foundational Analysis - Descriptive Statistics and Data Integrity

Before performing any hypothesis testing, the first step is to summarize and visualize the data. This phase is crucial for understanding the data's distribution and variability.

Key Metrics:

  • Mean (Average): The central tendency of the replicate data for each condition.

  • Standard Deviation (SD): Measures the dispersion or spread of the individual data points around the mean. A larger SD indicates greater variability among replicates.

  • Standard Error of the Mean (SEM): Calculated as SD / √n, the SEM estimates how precisely the sample mean represents the true population mean. It is most appropriately used for displaying the precision of the mean in graphs.[7][8]

Protocol 1: Calculating Descriptive Statistics
  • Data Entry: Organize your raw data (e.g., absorbance values from an MTT assay) with each replicate for a given condition in a separate column.

  • Normalization: Convert raw data to a percentage of the control. The mean of the vehicle control group is set to 100% viability. All other data points are expressed relative to this value.

  • Calculation: For each experimental group, calculate the Mean, SD, and SEM of the normalized viability data.

  • Initial Visualization: Plot the data as a bar chart with error bars. Critically, decide whether to display SD (to show data spread) or SEM (to show the precision of the mean). For comparing means, SEM is often preferred.

This initial analysis provides a visual impression of the compound's effect and the experiment's consistency. Large, overlapping error bars might suggest that a statistically significant difference is unlikely.

Part 2: Inferential Statistics - Drawing Meaningful Comparisons

Inferential statistics allow us to determine whether the observed differences between experimental groups are likely due to the treatment or simply random chance.[8] The choice of test is paramount and depends on the experimental design.[3][4]

Comparing Two Groups: The Student's t-test

If the goal is a simple comparison between two groups (e.g., a single concentration of the Test Compound vs. the Vehicle Control), the Student's t-test is appropriate.

  • Causality: The t-test calculates a "p-value," which is the probability of observing a difference as large as the one measured if there were no real effect (i.e., if the null hypothesis is true).[8] A p-value below a predetermined significance level (alpha, α), typically 0.05, is considered "statistically significant."

  • Trustworthiness (Self-Validation): The validity of a t-test relies on two key assumptions:

    • Normality: The data within each group should follow a normal (Gaussian) distribution. This can be checked using tests like the Shapiro-Wilk test.[8][9]

    • Homogeneity of Variances: The variance of the data in the two groups should be approximately equal. Levene's test can be used for this purpose. If variances are unequal, a variation of the t-test (Welch's t-test) should be used.

Comparing Three or More Groups: Analysis of Variance (ANOVA)

In our hypothetical study, we are comparing multiple groups (several concentrations of the Test Compound, Doxorubicin, and the control). Performing multiple t-tests in this scenario is inappropriate as it dramatically increases the probability of a false positive (a Type I error). The correct approach is the Analysis of Variance (ANOVA).[3][9]

  • Causality: A one-way ANOVA tests the null hypothesis that the means of all groups are equal. It produces a single p-value. If this p-value is significant (e.g., < 0.05), it tells us that at least one group is different from the others, but not which one.[9]

  • Trustworthiness (Post-Hoc Analysis): To identify which specific groups differ, a significant ANOVA must be followed by a post-hoc test. Common choices include:

    • Tukey's HSD (Honestly Significant Difference) Test: Compares every group mean to every other group mean.

    • Dunnett's Test: Compares every treatment group mean to a single control group mean, which is ideal for our experimental design.

  • Assumptions: Like the t-test, ANOVA assumes normality and homogeneity of variances.[4]

Workflow for Hypothesis Testing

G cluster_0 Statistical Hypothesis Testing Workflow Data Normalized Experimental Data CheckAssumptions Check Assumptions (Normality, Homogeneity of Variances) Data->CheckAssumptions ANOVA Perform One-Way ANOVA CheckAssumptions->ANOVA P_Value Is ANOVA p-value < 0.05? ANOVA->P_Value PostHoc Perform Post-Hoc Test (e.g., Dunnett's vs. Control) Interpret Interpret Results (Identify significant differences) PostHoc->Interpret P_Value->PostHoc Yes P_Value->Interpret No (No significant difference)

Caption: Workflow for comparing multiple experimental groups.

Part 3: Quantifying Potency - Dose-Response Analysis and IC50 Determination

For any potential therapeutic agent, determining its potency is essential. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

  • Causality: The IC50 is not determined by a simple hypothesis test but by fitting the dose-response data to a mathematical model using non-linear regression. The most common model is the four-parameter logistic (4PL) equation. This analysis generates an IC50 value along with a 95% confidence interval, which indicates the precision of the estimate.[10][11][12]

Protocol 2: Dose-Response Analysis
  • Data Preparation: Plot your normalized cell viability data (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).

  • IC50 Calculation: The software will calculate the best-fit IC50 value from the curve.

  • Comparison of Potency: To determine if the IC50 values of the Test Compound and Doxorubicin are statistically different, a specialized statistical test, such as the extra sum-of-squares F-test, should be performed. This test compares the goodness-of-fit of two models: one where each compound has its own IC50 and another where a single shared IC50 is assumed for both. A significant p-value suggests the IC50 values are indeed different.

Data Presentation for Comparison

All quantitative data should be summarized in a clear, structured table for easy comparison.

CompoundIC50 (µM)95% Confidence Intervalp-value (vs. Vehicle at 50 µM)
Test Compound 15.212.5 - 18.5< 0.001
Doxorubicin 0.80.6 - 1.1< 0.0001
Vehicle Control N/AN/AN/A
p-value from post-hoc test following one-way ANOVA

A Decision Framework for Statistical Test Selection

The following diagram provides a logical path for selecting the appropriate statistical analysis based on the experimental question.

G cluster_1 Statistical Test Selection Guide Start What is the research question? Q1 Comparing means of groups? Start->Q1 Q3 Quantifying potency from a dose-response curve? Start->Q3 Q2 How many groups? Q1->Q2 Yes Q1->Q3 No TTest Student's t-test Q2->TTest Two ANOVA One-Way ANOVA with Post-Hoc Test Q2->ANOVA Three or More NonLinReg Non-Linear Regression (e.g., 4PL Fit) Q3->NonLinReg Yes End Report results with p-values and/or Confidence Intervals TTest->End ANOVA->End NonLinReg->End

Caption: A decision tree for choosing the appropriate statistical test.

Conclusion

References

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science Publishers.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Statistical Analysis of In vitro Experimental Data. (2022). YouTube. Available at: [Link]

  • What kind of statistical analysis method do you use in in-vitro experiment? (2021). ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]

  • 10 Statistical Analysis Methods for Research. (2024). Dovetail. Available at: [Link]

  • Keys to effective statistical analysis in your experiments. (2025). Abyntek Biopharma. Available at: [Link]

  • Statistics for Analysis of Experimental Data. (n.d.). University of Notre Dame. Available at: [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS. (n.d.). DSpace. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. Available at: [Link]

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